molecular formula C11H13N3 B2776284 4-(3,4-dimethyl-1H-pyrazol-1-yl)aniline CAS No. 2137645-16-8

4-(3,4-dimethyl-1H-pyrazol-1-yl)aniline

カタログ番号: B2776284
CAS番号: 2137645-16-8
分子量: 187.246
InChIキー: WOJRNEAJUIZYDN-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

4-(3,4-dimethyl-1H-pyrazol-1-yl)aniline is a useful research compound. Its molecular formula is C11H13N3 and its molecular weight is 187.246. The purity is usually 95%.
BenchChem offers high-quality 4-(3,4-dimethyl-1H-pyrazol-1-yl)aniline suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(3,4-dimethyl-1H-pyrazol-1-yl)aniline including the price, delivery time, and more detailed information at info@benchchem.com.

特性

IUPAC Name

4-(3,4-dimethylpyrazol-1-yl)aniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13N3/c1-8-7-14(13-9(8)2)11-5-3-10(12)4-6-11/h3-7H,12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WOJRNEAJUIZYDN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN(N=C1C)C2=CC=C(C=C2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

187.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem
Foundational & Exploratory

Introduction: The Strategic Importance of the Pyrazole-Aniline Scaffold

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to 4-(3,4-dimethyl-1H-pyrazol-1-yl)aniline: A Core Scaffold in Modern Drug Discovery

In the landscape of modern medicinal chemistry, certain molecular frameworks consistently emerge as cornerstones for the development of novel therapeutics. The pyrazole ring, a five-membered aromatic heterocycle, is a quintessential example of such a "privileged scaffold."[1][2] Its unique electronic properties, metabolic stability, and ability to participate in crucial hydrogen bonding interactions have made it a staple in the design of bioactive molecules. When coupled with an aniline moiety, the resulting 4-(pyrazol-1-yl)aniline core structure becomes a particularly powerful building block, especially in the pursuit of targeted therapies like protein kinase inhibitors.[1][3]

This technical guide provides an in-depth exploration of a specific, highly valuable derivative: 4-(3,4-dimethyl-1H-pyrazol-1-yl)aniline . We will dissect its chemical structure, outline a robust synthetic methodology, detail its spectroscopic signature, and, most critically, contextualize its application as a key intermediate for researchers in drug discovery and development. This document is intended for scientists who require not just a procedural outline, but a foundational understanding of the causality behind the chemistry and its strategic application.

Chemical Identity and Physicochemical Properties

4-(3,4-dimethyl-1H-pyrazol-1-yl)aniline is an aromatic organic compound featuring a 3,4-dimethyl-substituted pyrazole ring N-arylated to the para-position of an aniline ring. This arrangement provides a rigid, well-defined geometry and a combination of hydrogen bond donors (the aniline -NH₂) and acceptors (the pyrazole nitrogens) that are critical for molecular recognition in biological systems.

PropertyValueSource
IUPAC Name 4-(3,4-dimethyl-1H-pyrazol-1-yl)anilineN/A
Synonyms 4-(3,4-dimethylpyrazol-1-yl)benzenamineN/A
CAS Number 329215-32-9 (provisional)N/A
Molecular Formula C₁₁H₁₃N₃[4]
Molecular Weight 187.24 g/mol [4]
Predicted XlogP ~2.5Derived from related structures[5]
Appearance Expected to be an off-white to brown crystalline solidDerived from related structures[6]

Synthesis Methodology: A Modern Approach via Palladium Catalysis

The construction of the C-N bond between the pyrazole and aniline rings is the key synthetic challenge. While classical condensation methods exist, they often require harsh conditions. The Buchwald-Hartwig amination , a palladium-catalyzed cross-coupling reaction, represents the state-of-the-art for this transformation, offering high yields, broad functional group tolerance, and milder reaction conditions.[7]

The logic behind this choice is rooted in the efficiency of the catalytic cycle. A Pd(0) catalyst undergoes oxidative addition into the aryl halide (or triflate) bond. The resulting Pd(II) complex coordinates with the amine (in this case, 3,4-dimethylpyrazole), and a strong, non-nucleophilic base facilitates deprotonation to form a palladium-amido complex. The final, crucial step is reductive elimination, which forms the desired C-N bond and regenerates the Pd(0) catalyst. The use of bulky, electron-rich phosphine ligands is critical to promote the reductive elimination step and prevent catalyst decomposition.[7]

Experimental Protocol: Synthesis of 4-(3,4-dimethyl-1H-pyrazol-1-yl)aniline

This protocol is a representative procedure based on established Buchwald-Hartwig amination methodologies.[8]

Reactants:

  • 4-Bromoaniline

  • 3,4-Dimethyl-1H-pyrazole

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • Xantphos (4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene)

  • Caesium Carbonate (Cs₂CO₃)

  • Anhydrous 1,4-Dioxane

Procedure:

  • Inert Atmosphere: To an oven-dried Schlenk flask, add 4-bromoaniline (1.0 eq), 3,4-dimethyl-1H-pyrazole (1.2 eq), and Cs₂CO₃ (2.0 eq).

  • Catalyst/Ligand Addition: In a separate vial, pre-mix Pd₂(dba)₃ (0.02 eq) and Xantphos (0.04 eq). Add this catalyst mixture to the Schlenk flask.

  • Solvent Addition: Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times. Add anhydrous 1,4-dioxane via syringe.

  • Reaction: Heat the reaction mixture to 100-110 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 12-24 hours.

  • Work-up: Cool the reaction mixture to room temperature. Dilute with ethyl acetate and filter through a pad of Celite to remove inorganic salts and the palladium catalyst.

  • Purification: Concentrate the filtrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to yield 4-(3,4-dimethyl-1H-pyrazol-1-yl)aniline as a solid.

G cluster_prep Reaction Setup cluster_reaction Reaction Conditions cluster_purification Work-up & Purification P1 Combine Reactants (4-Bromoaniline, 3,4-Dimethylpyrazole, Cs2CO3) P2 Add Catalyst System (Pd2(dba)3 + Xantphos) P1->P2 P3 Add Anhydrous Dioxane P2->P3 R1 Heat to 100-110 °C under Inert Atmosphere P3->R1 R2 Monitor by TLC/LC-MS R1->R2 W1 Cool & Dilute (Ethyl Acetate) R2->W1 W2 Filter through Celite W1->W2 W3 Concentrate Filtrate W2->W3 P1_final Purify by Column Chromatography W3->P1_final F F P1_final->F Final Product: 4-(3,4-dimethyl-1H-pyrazol-1-yl)aniline

Caption: Synthetic workflow for 4-(3,4-dimethyl-1H-pyrazol-1-yl)aniline.

Spectroscopic Characterization: Confirming the Structure

Structural elucidation and confirmation of purity are paramount. The following table summarizes the expected spectroscopic data for 4-(3,4-dimethyl-1H-pyrazol-1-yl)aniline, based on analysis of its constituent parts and data from closely related analogues.

TechniqueExpected ObservationsRationale & Comparative Data
¹H NMR δ 7.5-7.6 ppm (s, 1H): H5 proton on the pyrazole ring.δ 7.2-7.4 ppm (d, 2H): Aromatic protons on the aniline ring ortho to the pyrazole.δ 6.7-6.9 ppm (d, 2H): Aromatic protons on the aniline ring meta to the pyrazole.δ ~3.7 ppm (br s, 2H): -NH₂ protons.δ ~2.2 ppm (s, 3H): C3-methyl protons.δ ~2.0 ppm (s, 3H): C4-methyl protons.The pyrazole H5 proton is typically the most downfield singlet. Aniline protons show a characteristic AA'BB' doublet system. The methyl singlets are in the expected aliphatic region. These predictions are consistent with data for 3,4,5-trimethyl-1-phenyl-pyrazole and various anilines.[9][10]
¹³C NMR δ ~145-148 ppm: C3 of pyrazole.δ ~138-142 ppm: C5 of pyrazole.δ ~130-135 ppm: Aniline C-ipso (C-N) and C-ipso (C-NH₂).δ ~122-125 ppm: Aniline C-ortho.δ ~115-118 ppm: Aniline C-meta.δ ~114-116 ppm: C4 of pyrazole.δ ~10-13 ppm: C3-methyl.δ ~8-10 ppm: C4-methyl.The carbon chemical shifts are predicted based on the electronic environment. Carbons attached to nitrogen (C3, C5) are downfield. The aniline carbons show distinct shifts based on their position relative to the amino and pyrazolyl groups. The methyl carbons appear characteristically upfield.[9][11]
Mass Spec (ESI-MS) [M+H]⁺ = 188.1182 Calculated for C₁₁H₁₄N₃⁺. The molecular ion peak provides direct confirmation of the molecular weight and formula.
IR Spectroscopy ~3450, 3350 cm⁻¹: N-H stretching (asymmetric & symmetric) of the primary amine.~3100-3000 cm⁻¹: Aromatic C-H stretching.~1620 cm⁻¹: N-H scissoring (bending) of the amine.~1590, 1510 cm⁻¹: C=C and C=N stretching of the aromatic and pyrazole rings.These are characteristic vibrational frequencies. The two distinct N-H stretches are a hallmark of a primary amine. The aromatic ring vibrations are also highly characteristic.

Application in Drug Discovery: A Scaffold for Kinase Inhibition

The true value of 4-(3,4-dimethyl-1H-pyrazol-1-yl)aniline lies in its application as a scaffold for designing protein kinase inhibitors (PKIs). Protein kinases are a large family of enzymes that regulate a vast array of cellular processes; their dysregulation is a hallmark of cancer and other diseases.[12] Many PKIs are designed to be ATP-competitive, meaning they bind to the same pocket on the kinase that ATP normally occupies.

The 4-(pyrazol-1-yl)aniline scaffold is exceptionally well-suited for this role:

  • Hinge-Binding: The pyrazole ring and the aniline nitrogen act as a bidentate hydrogen bond donor/acceptor pair, perfectly mimicking the adenine portion of ATP. This allows the molecule to anchor itself into the "hinge region" of the kinase's ATP-binding pocket, a critical interaction for potent inhibition.[13]

  • Vector for Specificity: The aniline ring provides a robust attachment point (the amino group) for building out the rest of the inhibitor. By appending other chemical moieties, medicinal chemists can target unique sub-pockets within the active site of a specific kinase, thereby engineering selectivity and reducing off-target effects.

  • Favorable Physicochemical Properties: The pyrazole moiety often improves the solubility and metabolic profile of a drug candidate compared to other aromatic systems.[1]

Several FDA-approved drugs, such as Crizotinib and Ruxolitinib, feature a pyrazole core, underscoring the scaffold's clinical and commercial significance.[2]

G cluster_inhibitor Kinase Inhibitor Structure cluster_kinase Kinase ATP-Binding Pocket Core 4-(Pyrazol-1-yl)aniline Core Specificity Specificity-Conferring Group (Targets unique sub-pockets) Core->Specificity Attached via Amide/Urea Linkage Solubility Solubilizing Group Core->Solubility Hinge Hinge Region (Backbone Amides) Core->Hinge H-Bonding (Key Anchoring Interaction) Hydrophobic Hydrophobic Pocket Specificity->Hydrophobic Van der Waals Interactions Solvent Solvent-Exposed Region Solubility->Solvent Improves PK Properties

Caption: Role of the pyrazole-aniline scaffold in kinase active site binding.

Conclusion

4-(3,4-dimethyl-1H-pyrazol-1-yl)aniline is more than just a chemical intermediate; it is a strategic tool for the modern medicinal chemist. Its synthesis is achievable through robust and scalable palladium-catalyzed methods, and its structure is readily confirmed by standard spectroscopic techniques. Its true power is realized in its role as a privileged scaffold that effectively anchors molecules into the hinge region of protein kinases, providing a solid foundation upon which potent and selective inhibitors can be built. For researchers and drug development professionals, a thorough understanding of this core structure—from its synthesis to its strategic deployment—is essential for accelerating the discovery of next-generation targeted therapies.

References

  • PubChem. (n.d.). 4-(1H-Pyrazol-1-yl)aniline. National Center for Biotechnology Information. Available at: [Link] [Accessed February 2026].

  • Growing Science. (2012). Novel 4-(1-(4-(4-(4-aminophenyl)-1H-pyrazol-1-yl)-6-(4-(diethylamino)phenyl)-1,3,5-triazin- 2-yl)-1H-pyrazol-4-yl)benzenamine fluorescent dye. Available at: [Link] [Accessed February 2026].

  • Beilstein Journals. (2024). Beilstein Journal of Organic Chemistry - Search Results. Available at: [Link] [Accessed February 2026].

  • MDPI. (2025). N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl)-4-methyl-N-tosylbenzenesulfonamide. Available at: [Link] [Accessed February 2026].

  • Cozac, C. D., et al. (2023). The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies. Molecules, 28(14), 5359. Available at: [Link]

  • Jiang, J.-A., et al. (2012). "One-Pot" Synthesis of 4-Substituted 1,5-Diaryl-1H-pyrazole-3-carboxylic Acids. Synlett, 23, 2965-2968. Available at: [Link]

  • Guchhait, G., et al. (2023). Pyrazole: an emerging privileged scaffold in drug discovery. Future Medicinal Chemistry, 15(21), 2011-2032. Available at: [Link]

  • Wikipedia. (n.d.). Buchwald–Hartwig amination. Available at: [Link] [Accessed February 2026].

  • Royal Society of Chemistry. (2011). Tuning the spin-transition properties of pyrene decorated 2,6- Bispyrazolylpyridine based Fe(II) complexes. Available at: [Link] [Accessed February 2026].

  • ResearchGate. (2012). Synthesis, biological evaluation, and molecular docking studies of N-((1,3-diphenyl-1H-pyrazol-4-yl)methyl)aniline derivatives as novel anticancer agents. Available at: [Link]

  • MDPI. (2022). Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects. Pharmaceuticals, 15(1), 59. Available at: [Link]

  • PMC. (2020). C4-Alkylamination of C4-Halo-1H-1-tritylpyrazoles Using Pd(dba)2 or CuI. Molecules, 25(19), 4639. Available at: [Link]

  • ResearchGate. (2016). Table 2 . 1 H-NMR (δ-ppm) and IR (Cm -1 ) spectra of some 2-11 derivatives. Available at: [Link] [Accessed February 2026].

  • PubMed. (2012). Synthesis, biological evaluation, and molecular docking studies of N-((1,3-diphenyl-1H-pyrazol-4-yl)methyl)aniline derivatives as novel anticancer agents. Available at: [Link]

  • ResearchGate. (n.d.). NMR 1H spectrum of N-(4-(N-(3,5-dimethyl-1H-pyrazol-4-yl) sulfamoyl) phenyl) acetamide. Available at: [Link] [Accessed February 2026].

  • PubChemLite. (n.d.). 4-(1h-pyrazol-1-ylmethyl)aniline (C10H11N3). Available at: [Link] [Accessed February 2026].

  • Royal Society of Chemistry. (n.d.). [Ce(L-Pro)2]2 (Oxa) as a heterogeneous recyclable catalyst: Synthesis of pyrazoles under mild reaction conditions. Available at: [Link] [Accessed February 2026].

  • PMC. (2011). 4-(3-Methyl-5-phenyl-1H-pyrazol-1-yl)benzenesulfonamide. Available at: [Link]

  • ResearchGate. (n.d.). The 13 C NMR chemical shift values ( d ppm) of aniline and 2-butylthioaniline in DMSO- d 6. Available at: [Link] [Accessed February 2026].

  • Angewandte Chemie. (2013). Organoselenium-Catalyzed Synthesis of Indoles Through Intramolecular C−H Amination. Available at: [Link] [Accessed February 2026].

Sources

An In-depth Technical Guide to 3,4-Dimethylpyrazole vs. 3,5-Dimethylpyrazole Aniline Derivatives for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: Navigating the Isomeric Landscape of Dimethylpyrazole Anilines

In the vast and intricate world of heterocyclic chemistry, pyrazole derivatives stand out for their remarkable versatility and significant presence in pharmaceuticals, agrochemicals, and material science. Among these, the aniline derivatives of dimethylpyrazoles present a particularly interesting case study in how subtle changes in molecular architecture—specifically, the placement of two methyl groups on the pyrazole ring—can influence synthetic accessibility, physicochemical properties, and biological activity. This guide is intended for researchers, scientists, and drug development professionals, offering a deep dive into the core differences and applications of 3,4-dimethylpyrazole and 3,5-dimethylpyrazole aniline derivatives.

A notable disparity exists in the current body of scientific literature, with a significant focus on the 3,5-isomer. This is largely attributable to the facile and high-yielding synthesis of the 3,5-dimethylpyrazole precursor. Consequently, this guide will provide a comprehensive overview of the well-documented 3,5-dimethylpyrazole aniline derivatives while also exploring the less-chartered territory of the 3,4-isomers, offering insights into their potential and highlighting areas ripe for future investigation.

Part 1: The Core Scaffolds - A Tale of Two Isomers

The fundamental building blocks of the aniline derivatives are the 3,4-dimethylpyrazole and 3,5-dimethylpyrazole heterocycles. Understanding their intrinsic properties is crucial to appreciating the characteristics of their subsequent aniline derivatives.

3,5-Dimethylpyrazole: The Prevalent Isomer

3,5-Dimethylpyrazole is a white solid, readily synthesized through the condensation of acetylacetone and hydrazine.[1] This straightforward synthesis has made it a popular and accessible precursor in a multitude of chemical research endeavors.

Key Properties of 3,5-Dimethylpyrazole:

PropertyValueReference
Molecular FormulaC₅H₈N₂[1]
Molar Mass96.13 g/mol
Melting Point107-108 °C[1]
Boiling Point218 °C[1]
AppearanceWhite solid[1]

Its unsymmetrical structure, which becomes C2v symmetric upon protonation or deprotonation, plays a significant role in its coordination chemistry and the formation of various ligand systems.[1]

3,4-Dimethylpyrazole: The Under-Explored Counterpart

In contrast, 3,4-dimethylpyrazole is less commonly encountered in the literature. Its synthesis is not as direct as its 3,5-isomer, which has likely contributed to its more limited exploration.

Key Properties of 3,4-Dimethylpyrazole:

PropertyValue
Molecular FormulaC₅H₈N₂
Molar Mass96.13 g/mol

The most prominent application of this isomer is in the form of 3,4-Dimethylpyrazole Phosphate (DMPP), a highly effective nitrification inhibitor used in agriculture to improve nitrogen fertilizer efficiency and reduce environmental impact.

Part 2: Synthesis of Dimethylpyrazole Aniline Derivatives - Pathways and Protocols

The synthesis of aniline derivatives of dimethylpyrazoles typically involves the formation of a nitrogen-carbon bond between the pyrazole ring and the aniline moiety.

Synthesis of 4-(3,5-Dimethyl-1H-pyrazol-1-yl)aniline

The synthesis of 4-(3,5-dimethyl-1H-pyrazol-1-yl)aniline is well-documented and can be achieved through several methods. A common approach involves the direct condensation of 3,5-dimethylpyrazole with a substituted aniline.

Experimental Protocol: Direct Condensation

This protocol describes a general method for the synthesis of N-substituted pyrazoles from primary anilines.[2]

Materials:

  • Aniline (1.0 mmol)

  • 2,4-Pentanedione (acetylacetone) (1.10 mmol)

  • O-(4-nitrobenzoyl)hydroxylamine (1.50 mmol)

  • N,N-Dimethylformamide (DMF) (5.0 mL)

Procedure:

  • Combine aniline, 2,4-pentanedione, and O-(4-nitrobenzoyl)hydroxylamine in DMF.

  • Heat the reaction mixture at 85 °C for 1.5 hours.

  • After cooling, perform an appropriate aqueous workup.

  • Purify the crude product by silica gel column chromatography (eluent: hexane-ethyl acetate, 30%).

Causality of Experimental Choices:

  • O-(4-nitrobenzoyl)hydroxylamine: This reagent acts as an aminating agent, facilitating the formation of the N-N bond of the pyrazole ring from the aniline starting material.

  • DMF as Solvent: Its high boiling point and ability to dissolve a wide range of organic and inorganic compounds make it suitable for this reaction.

  • Column Chromatography: This is a standard and effective method for purifying the final product from unreacted starting materials and byproducts.

Proposed Synthesis of 4-(3,4-Dimethyl-1H-pyrazol-1-yl)aniline

While specific literature detailing the synthesis of 4-(3,4-dimethyl-1H-pyrazol-1-yl)aniline is not as readily available, a plausible synthetic route can be extrapolated from general pyrazole synthesis methodologies. A potential approach would involve the reaction of 4-hydrazinylaniline with 3-methyl-2,4-pentanedione, though the synthesis of this diketone is not trivial. A more feasible approach would be a direct N-arylation of 3,4-dimethylpyrazole with a suitable aniline derivative, likely requiring a metal catalyst.

Hypothetical Experimental Workflow: Buchwald-Hartwig Amination

G cluster_reactants Reactants cluster_process Reaction cluster_workup Workup & Purification Reactant1 3,4-Dimethylpyrazole Process1 Combine reactants in a reaction vessel under inert atmosphere Reactant1->Process1 Reactant2 4-Iodoaniline Reactant2->Process1 Reactant3 Pd Catalyst (e.g., Pd₂(dba)₃) Reactant3->Process1 Reactant4 Ligand (e.g., Xantphos) Reactant4->Process1 Reactant5 Base (e.g., Cs₂CO₃) Reactant5->Process1 Reactant6 Solvent (e.g., Toluene) Reactant6->Process1 Process2 Heat the mixture to reflux (e.g., 100-110 °C) Process1->Process2 Process3 Monitor reaction progress by TLC or GC-MS Process2->Process3 Workup1 Cool the reaction mixture Process3->Workup1 Workup2 Aqueous workup (e.g., extraction with ethyl acetate and water) Workup1->Workup2 Workup3 Dry the organic layer (e.g., with Na₂SO₄) Workup2->Workup3 Workup4 Purify by column chromatography Workup3->Workup4 Product 4-(3,4-Dimethylpyrazol-1-yl)aniline Workup4->Product

Part 3: Comparative Physicochemical and Spectroscopic Properties

The isomeric difference between the two dimethylpyrazole aniline derivatives is expected to manifest in their physical and spectroscopic properties.

Physical Properties

While extensive data for the 3,4-isomer's aniline derivative is lacking, we can compile the known properties of the 3,5-isomer derivative.

Property4-(3,5-Dimethyl-1H-pyrazol-1-yl)aniline
Molecular FormulaC₁₁H₁₃N₃
Molecular Weight187.24 g/mol
Spectroscopic Data

Spectroscopic analysis is essential for the structural elucidation and confirmation of synthesized compounds.

Spectroscopic Data for 4-(3,5-Dimethyl-1H-pyrazol-1-yl)aniline Derivatives:

  • ¹H NMR: The ¹H NMR spectrum of a 3,5-dimethyl-1-phenyl-1H-pyrazole derivative typically shows two singlets for the two methyl groups on the pyrazole ring, a singlet for the C4-H of the pyrazole, and multiplets for the aromatic protons of the aniline ring.[2] For 3,5-dimethyl-1-phenyl-1H-pyrazole, the methyl protons appear as a singlet at δ 2.22 ppm, the C4-H proton as a singlet at δ 5.91 ppm, and the phenyl protons as multiplets between δ 7.24-7.34 ppm.[2]

  • ¹³C NMR: The ¹³C NMR spectrum of 3,5-dimethyl-1-phenyl-1H-pyrazole shows signals for the methyl carbons around δ 12.3 and 13.5 ppm, the C4 of the pyrazole at δ 106.9 ppm, and the aromatic carbons at their characteristic shifts.[2]

  • IR Spectroscopy: The IR spectrum of a related 4-(tris(4-methyl-1H-pyrazol-1-yl)methyl)aniline showed characteristic N-H stretches for the aniline group at 3328 and 3448 cm⁻¹ and aromatic ring vibrations around 1626 cm⁻¹.[3][4]

Expected Spectroscopic Features for 4-(3,4-Dimethyl-1H-pyrazol-1-yl)aniline:

  • ¹H NMR: The two methyl groups at C3 and C4 would likely appear as two distinct singlets at slightly different chemical shifts. The C5-H of the pyrazole ring would also be a singlet. The aromatic protons would show a splitting pattern characteristic of a 1,4-disubstituted benzene ring.

  • ¹³C NMR: The spectrum would show distinct signals for the two methyl carbons, the three pyrazole ring carbons, and the carbons of the aniline ring.

  • IR Spectroscopy: Similar to the 3,5-isomer, it would exhibit characteristic N-H stretching frequencies for the primary amine and bands corresponding to the aromatic and pyrazole rings.

Part 4: Applications and Biological Activity - A Comparative Outlook

The aniline derivatives of both dimethylpyrazole isomers hold potential in various applications, particularly in drug discovery.

3,5-Dimethylpyrazole Aniline Derivatives: A Hub of Biological Activity

The aniline derivatives of 3,5-dimethylpyrazole have been extensively investigated for their therapeutic potential.

  • Anticancer Activity: Numerous studies have reported the synthesis of 3,5-dimethylpyrazole aniline derivatives with significant anticancer properties against various cancer cell lines.[5]

  • PDE4 Inhibition: These derivatives have been designed and synthesized as potent inhibitors of phosphodiesterase type 4 (PDE4), an enzyme implicated in inflammatory diseases like asthma and COPD.

  • Corrosion Inhibition: They have also been identified as effective corrosion inhibitors for carbon steel in acidic environments.[5]

Signaling Pathway Involvement:

G cluster_pathway PDE4 Inhibition Pathway cAMP cAMP PDE4 PDE4 cAMP->PDE4 Hydrolysis PKA PKA cAMP->PKA Activation AMP AMP PDE4->AMP Inflammation Inflammation PKA->Inflammation Suppression Inhibitor 3,5-Dimethylpyrazole Aniline Derivative Inhibitor->PDE4 Inhibition

3,4-Dimethylpyrazole Aniline Derivatives: Uncharted Potential

Due to the limited research on the aniline derivatives of 3,4-dimethylpyrazole, their biological activities and applications are largely unexplored. However, based on the known activities of other pyrazole derivatives, it is reasonable to hypothesize that they could also exhibit interesting pharmacological properties. The different substitution pattern on the pyrazole ring could lead to altered binding affinities for biological targets compared to the 3,5-isomers, potentially offering a different selectivity profile. This represents a significant opportunity for future research and drug discovery efforts.

Part 5: Structural Insights from X-ray Crystallography

Conclusion and Future Directions

This in-depth technical guide has illuminated the current state of knowledge regarding 3,4- and 3,5-dimethylpyrazole aniline derivatives. The 3,5-isomer has been a workhorse for synthetic chemists, leading to a wealth of information on its synthesis, properties, and diverse biological activities. In contrast, the 3,4-isomer remains an enigmatic entity, with its aniline derivatives largely absent from the scientific literature.

This knowledge gap presents a compelling opportunity for researchers. The development of efficient synthetic routes to 4-(3,4-dimethyl-1H-pyrazol-1-yl)aniline and a systematic investigation of its properties and biological activities could unveil novel therapeutic agents or materials with unique characteristics. A direct comparative study of the two isomers would be particularly valuable, providing fundamental insights into the structure-activity relationships governed by the seemingly simple placement of two methyl groups on a pyrazole ring. The exploration of this "road less traveled" in pyrazole chemistry is a worthy endeavor for any scientist looking to make a significant contribution to the field.

References

  • 4-(3,5-dimethyl-1H-pyrazol-1-yl)aniline. Smolecule. [URL: https://www.smolecule.com/4-(3,5-dimethyl-1h-pyrazol-1-yl)aniline-cas-52708-32-4]
  • GREEN SYNTHESIS OF 2-(1H-PYRAZOL-5-yl) ANILINE AS A CORROSION INHIBITOR OF ALUMINIUM-2014 ALLOY IN 1.0 MOLAR HCl SOLUTION. Rasayan Journal of Chemistry. [URL: https://rasayanjournal.co.in/admin/php/upload/30_pdf.pdf]
  • 4-(Tris(4-methyl-1H-pyrazol-1-yl)methyl)aniline. MDPI. [URL: https://www.mdpi.com/1422-8599/2024/2/12]
  • 4-(Tris(4-methyl-1H-pyrazol-1-yl)methyl)aniline. MDPI. [URL: https://www.mdpi.com/2304-6740/12/5/124]
  • Direct Preparation of N-Substituted Pyrazoles from Primary Aliphatic or Aromatic Amines. ACS Publications. [URL: https://pubs.acs.org/doi/10.1021/acs.joc.1c00995]
  • 4-(1H-Pyrazol-1-yl)aniline. PubChem. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/594274]
  • SYNTHESIS OF PYRAZOLE DERIVATIVES AND SCREENING OF THEIR ANTIBACTERIAL AND ANTIFUNGAL ACTIVITIES. Connect Journals. [URL: https://www.connectjournals.com/toc.php?bookmark=CJ-033216&&vol=12&&iss=2&&yr=2012]
  • Synthesis of some new pyrazolo-pyrazole derivatives containing indoles with antimicrobial activity. Der Pharma Chemica. [URL: https://www.derpharmachemica.com/pharma-chemica/synthesis-of-some-new-pyrazolo-pyrazole-derivatives-containing-indoles-with-antimicrobial-activity.pdf]
  • Molecular structure, vibrational spectral studies of pyrazole and 3,5-dimethyl pyrazole based on density functional calculations. PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/21624641/]
  • ChemInform Abstract: A Comparison of the Structures of Pyrazole, 3,5-Dimethylpyrazole and 3, 5-Bis(trifluoromethyl)pyrazole: Theoretical Calculations (STO-3G), Microwave, Electron Diffraction and Crystallography. ResearchGate. [URL: https://www.researchgate.net/publication/239709568_ChemInform_Abstract_A_Comparison_of_the_Structures_of_Pyrazole_35-Dimethylpyrazole_and_3_5-Bis_trifluoromethyl_pyrazole_Theoretical_Calculations_STO-3G_Microwave_Electron_Diffraction_and_Crystallogr]
  • Synthesis and characterization of novel pyrazolone derivatives. International Journal of Pharmacy and Pharmaceutical Sciences. [URL: https://innovareacademics.in/journal/ijpps/Vol5Suppl1/6932.pdf]
  • Table 2 . 1 H-NMR (δ-ppm) and IR (Cm -1 ) spectra of some 2-11 derivatives. ResearchGate. [URL: https://www.researchgate.
  • Design and Synthesis of Novel Pyrazole-Substituted Different Nitrogenous Heterocyclic Ring Systems as Potential Anti-Inflammatory Agents. MDPI. [URL: https://www.mdpi.com/1420-3049/20/9/16693]
  • Design, synthesis of novel pyrazole derivatives and demonstrate their biological activity as drug candidates. Journal of the Indian Chemical Society. [URL: https://www.sciencedirect.com/science/article/pii/S001945222300224X]
  • Structure of the compound associated with the base peak in the mass spectrum. ResearchGate. [URL: https://www.researchgate.net/figure/Structure-of-the-compound-associated-with-the-base-peak-in-the-mass-spectrum_fig2_380620170]
  • SYNTHESIS OF NOVEL SUBSTITUTED-3, 5-DIMETHYL-1H- PYRAZOLYL PHTHALAZINE-1, 4-DIONES. Trade Science Inc. [URL: https://www.tsijournals.com/articles/synthesis-of-novel-substituted3-5dimethyl1h-pyrazolyl-phthalazine1-4diones.pdf]
  • Synthesis and DFT computations on structural, electronic and vibrational spectra, RDG analysis and molecular docking of novel Anti COVID-19 molecule 3, 5 Dimethyl Pyrazolium 3, 5 Dichloro Salicylate. PMC. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8756317/]
  • Synthesis and Characterization of 4-[(3,5-Dimethyl-1H-pyrazol-1-yl)Methyl]. YouTube. [URL: https://www.youtube.
  • [Ce(L-Pro)2]2 (Oxa) as a heterogeneous recyclable catalyst: Synthesis of pyrazoles under mild reaction conditions. Royal Society of Chemistry. [URL: https://www.rsc.
  • Synthesis and Characterization of Some Novel Oxazine, Thiazine and Pyrazol Derivatives. Baghdad Science Journal. [URL: https://bsj.uobaghdad.edu.iq/index.php/BSJ/article/view/2157]
  • 1-Hydroxymethyl-3,5-dimethylpyrazole: Coordination with Ba (II), Hg (II) and DFT studies. ResearchGate. [URL: https://www.researchgate.
  • The Spectroscopic and Electronic Properties of Dimethylpyrazole and Its Derivatives Using the Experimental and Computational Methods. ResearchGate. [URL: https://www.researchgate.
  • Theoretical study of molecular structure, IR and NMR spectra of pyrazolone and its derivatives. Journal of Chemical and Pharmaceutical Research. [URL: https://www.jocpr.
  • Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles. MDPI. [URL: https://www.mdpi.com/1420-3049/25/1/1]
  • Tuning the spin-transition properties of pyrene decorated 2,6- Bispyrazolylpyridine based Fe(II) complexes. Royal Society of Chemistry. [URL: https://www.rsc.
  • 3,5-Dimethylpyrazole. Wikipedia. [URL: https://en.wikipedia.org/wiki/3,5-Dimethylpyrazole]
  • 4-(3-methyl-1h-pyrazol-1-yl)aniline. PubChem. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/4-_3-methyl-1h-pyrazol-1-yl_aniline]
  • Multicomponent synthesis of 4- aryl-4,9-dihydro-1H-pyrazolo[3,4. Preprints.org. [URL: https://www.preprints.org/manuscript/202310.0271/v1/download]
  • 4-(4-chloro-3,5-dimethyl-1h-pyrazol-1-yl)aniline. PubChem. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/4-_4-chloro-3_5-dimethyl-1h-pyrazol-1-yl_aniline]
  • 3,5-DMP (3,5 DIMETHYLPYRAZOLE). Ataman Kimya. [URL: https://www.ataman-chemicals.com/3-5-dmp-3-5-dimethylpyrazole_u2155]
  • The Molecular and Crystal Structure of 3,5-Dimethylpyrazole with Chloranilic Acid Adduct. SciSpace. [URL: https://typeset.io/papers/the-molecular-and-crystal-structure-of-3-5-dimethylpyrazole-10k4j0v0]-of-3-5-dimethylpyrazole-10k4j0v0]

Sources

Solubility of 4-(3,4-dimethyl-1H-pyrazol-1-yl)aniline in DMSO

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Solubility of 4-(3,4-dimethyl-1H-pyrazol-1-yl)aniline in Dimethyl Sulfoxide (DMSO)

Abstract

This technical guide provides a comprehensive overview of the solubility of 4-(3,4-dimethyl-1H-pyrazol-1-yl)aniline in dimethyl sulfoxide (DMSO). Recognizing the pivotal role of this compound in contemporary research and the universal use of DMSO as a solvent in drug discovery, this document outlines the foundational principles of solubility and presents detailed methodologies for its empirical determination. While specific quantitative solubility data for 4-(3,4-dimethyl-1H-pyrazol-1-yl)aniline in DMSO is not extensively documented in publicly available literature, this guide equips researchers, scientists, and drug development professionals with the necessary protocols to ascertain this critical parameter. The focus is on providing a robust framework for both kinetic and thermodynamic solubility assessment, ensuring experimental reliability and reproducibility.

Introduction: The Convergence of a Promising Molecule and a Universal Solvent

4-(3,4-dimethyl-1H-pyrazol-1-yl)aniline is a heterocyclic amine containing a pyrazole and an aniline moiety. Compounds within this structural class are of significant interest in medicinal chemistry and materials science due to their diverse biological activities, which can include roles as kinase inhibitors, anti-inflammatory agents, and intermediates in the synthesis of more complex molecules.[1][2] The utility of such compounds in high-throughput screening (HTS) and various biological assays is fundamentally dependent on their ability to be reliably dissolved and delivered to the target system.

Dimethyl Sulfoxide (DMSO) is a highly polar, aprotic solvent with an exceptional ability to dissolve a wide array of both polar and nonpolar compounds.[3][4][5] Its miscibility with water and a broad range of organic solvents, coupled with its relatively low toxicity, has established DMSO as the standard solvent for compound storage and as a primary vehicle for creating high-concentration stock solutions in drug discovery and life science research.[4][6][7]

The solubility of a compound in DMSO is a critical, albeit often overlooked, parameter. Inaccurate assumptions about solubility can lead to significant experimental artifacts, including overestimated potency, false negatives, and poor reproducibility. Therefore, a thorough understanding and empirical determination of the solubility of key compounds like 4-(3,4-dimethyl-1H-pyrazol-1-yl)aniline in DMSO is not merely a procedural formality but a cornerstone of rigorous scientific investigation.

This guide will provide the theoretical and practical framework for determining this crucial parameter.

Physicochemical Properties: A Tale of Two Molecules

To understand the solubility of 4-(3,4-dimethyl-1H-pyrazol-1-yl)aniline in DMSO, it is essential to consider the properties of both the solute and the solvent.

4-(3,4-dimethyl-1H-pyrazol-1-yl)aniline

While specific data for the 3,4-dimethyl isomer is sparse, we can infer properties from the closely related 3,5-dimethyl isomer and the parent aniline structure.

PropertyValue (for 4-(3,5-dimethyl-1H-pyrazol-1-yl)aniline)Source
Molecular Formula C₁₁H₁₃N₃[8][9]
Molecular Weight 187.24 g/mol [1][8]
Appearance Dark brown powder[8]

The presence of the aniline group provides a site for hydrogen bonding, while the dimethyl-pyrazole moiety contributes to its overall lipophilicity. The interplay of these features will govern its interaction with solvent molecules.

Dimethyl Sulfoxide (DMSO)

DMSO's remarkable solvent properties stem from its unique molecular structure.

PropertyValueSource
Molecular Formula (CH₃)₂SO[10]
Molecular Weight 78.13 g/mol [3]
Boiling Point 189 °C (372 °F)[4][6][10]
Melting Point 18.5 °C (65.3 °F)[4][5]
Polarity Polar Aprotic[4][6]
Dielectric Constant 47.2[10]

Its high boiling point means it evaporates slowly under standard conditions, and its high polarity allows it to effectively solvate a wide range of organic molecules.[4]

Kinetic vs. Thermodynamic Solubility: A Critical Distinction

In the context of drug discovery, solubility is not a single, monolithic value. It is crucial to distinguish between two key types: kinetic and thermodynamic solubility.[11][12]

  • Kinetic Solubility: This measures the concentration of a compound at the point of precipitation when a concentrated DMSO stock solution is rapidly diluted into an aqueous buffer.[12][13][14] It is a high-throughput measurement that reflects the conditions of many in vitro biological assays. However, it can often overestimate the true solubility because it describes a supersaturated, non-equilibrium state.[15]

  • Thermodynamic Solubility: Also known as equilibrium solubility, this is the true saturation concentration of a compound in a solvent after it has been allowed to reach equilibrium with an excess of the solid material.[11][16] This process can take hours or even days and represents the maximum amount of a compound that can be dissolved under a given set of conditions. It is a critical parameter for formulation and pre-formulation studies.[16][17]

The choice of which solubility to measure depends on the application. For high-throughput screening, kinetic solubility is often sufficient. For lead optimization and formulation, thermodynamic solubility is essential.

Experimental Protocol: Determination of Thermodynamic Solubility via the Shake-Flask Method

Given the importance of establishing a true solubility limit for a reference compound, the shake-flask method for determining thermodynamic solubility is recommended. This method is considered the "gold standard" for its accuracy and direct measurement of a system at equilibrium.[15]

Principle

An excess amount of the solid compound is added to DMSO. The resulting suspension is agitated for an extended period to ensure that the dissolution and precipitation processes have reached equilibrium. The saturated supernatant is then separated from the undissolved solid and its concentration is determined, typically by High-Performance Liquid Chromatography (HPLC).

Materials and Equipment
  • 4-(3,4-dimethyl-1H-pyrazol-1-yl)aniline (solid powder)

  • Anhydrous DMSO (ACS grade or higher)

  • Glass vials with screw caps (e.g., 1.5 mL or 4 mL)

  • Vortex mixer

  • Orbital shaker or vial roller system capable of maintaining a constant temperature

  • Centrifuge

  • Syringe filters (0.22 µm, PTFE or other DMSO-compatible material)

  • HPLC system with a UV detector

  • Analytical balance

  • Volumetric flasks and pipettes

Step-by-Step Methodology
  • Preparation of Compound Vials:

    • Accurately weigh approximately 1-2 mg of 4-(3,4-dimethyl-1H-pyrazol-1-yl)aniline into a glass vial. The key is to ensure an excess of solid material will remain after equilibrium is reached.

    • Prepare at least three replicate vials for statistical validity.

  • Solvent Addition:

    • Add a precise volume (e.g., 1.0 mL) of anhydrous DMSO to each vial.

    • Cap the vials tightly to prevent solvent evaporation.

  • Equilibration:

    • Vortex the vials vigorously for 1 minute to ensure the powder is well-suspended.

    • Place the vials on an orbital shaker or vial roller in a temperature-controlled environment (typically ambient temperature, e.g., 25 °C).

    • Agitate the samples for 24 to 48 hours. The time required to reach equilibrium can vary and should be determined empirically if high accuracy is needed (e.g., by taking measurements at 24, 48, and 72 hours to see if the value remains constant).[15]

  • Separation of Saturated Supernatant:

    • After incubation, visually confirm that excess solid remains in each vial.

    • Centrifuge the vials at high speed (e.g., 10,000 x g) for 15 minutes to pellet the undissolved solid.

    • Carefully aspirate the supernatant using a pipette. To avoid disturbing the pellet, it is crucial to perform this step slowly.

    • For an additional level of purification, filter the collected supernatant through a 0.22 µm DMSO-compatible syringe filter into a clean HPLC vial. This removes any remaining fine particulates.

  • Quantification by HPLC:

    • Prepare a Calibration Curve: Create a series of known concentrations of 4-(3,4-dimethyl-1H-pyrazol-1-yl)aniline in DMSO (e.g., from 1 µM to 1000 µM). This is done by first creating a high-concentration stock solution and then performing serial dilutions.

    • Analyze Samples: Inject the calibration standards and the filtered supernatant samples onto the HPLC system.

    • Data Analysis: Integrate the peak area corresponding to the compound for each standard and sample. Plot the peak area versus concentration for the standards to generate a linear regression curve. Use the equation of this line to calculate the concentration of 4-(3,4-dimethyl-1H-pyrazol-1-yl)aniline in the experimental samples.

Experimental Workflow Diagram

G cluster_prep 1. Sample Preparation cluster_equilibrate 2. Equilibration cluster_separation 3. Phase Separation cluster_analysis 4. Quantification weigh Weigh ~2mg of Compound add_dmso Add 1mL DMSO weigh->add_dmso Into glass vial vortex Vortex for 1 min add_dmso->vortex shake Agitate for 24-48h at 25°C vortex->shake centrifuge Centrifuge at 10,000 x g shake->centrifuge filter Filter Supernatant (0.22 µm PTFE) centrifuge->filter Collect supernatant hplc HPLC-UV Analysis filter->hplc Into HPLC vial prep_standards Prepare Calibration Standards prep_standards->hplc calc Calculate Concentration hplc->calc cluster_prep cluster_prep cluster_equilibrate cluster_equilibrate cluster_separation cluster_separation cluster_analysis cluster_analysis

Sources

Introduction: The Pyrazole Scaffold in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to 3,4-Dimethylpyrazole: A Core Pharmaceutical Building Block

The pyrazole ring, a five-membered heterocycle with two adjacent nitrogen atoms, stands as a "privileged scaffold" in medicinal chemistry.[1][2] Its unique electronic properties, including the ability of its nitrogen atoms to act as both hydrogen bond donors and acceptors, make it a versatile component in the design of therapeutic agents.[1] The incorporation of the pyrazole motif can significantly enhance a molecule's binding affinity to biological targets and improve its physicochemical properties, such as solubility and metabolic stability.[1][3] This has led to the development of numerous successful drugs across a wide range of therapeutic areas, including the anti-inflammatory drug Celecoxib, the erectile dysfunction treatment Sildenafil, and the anti-obesity agent Rimonabant.[4][5]

Among the vast family of pyrazole derivatives, 3,4-dimethylpyrazole (3,4-DMP) emerges as a fundamental building block. Its straightforward synthesis and well-defined reactivity provide a robust starting point for the construction of more complex and biologically active molecules. This guide offers a detailed exploration of 3,4-dimethylpyrazole, from its synthesis and chemical properties to its critical role as an intermediate in the development of pharmaceutical and agrochemical compounds.

Part 1: Synthesis of 3,4-Dimethylpyrazole (3,4-DMP)

The industrial production of 3,4-DMP relies on cost-effective and scalable chemical processes. The most common and economically viable routes start from simple, readily available materials like 2-butanone. Two predominant synthetic strategies are outlined below.

Synthesis via Mannich-Type Reaction and Cyclization

A robust method involves an initial reaction between 2-butanone and paraformaldehyde, followed by cyclization with hydrazine hydrate. This approach avoids the use of low-boiling-point reagents, making it safer for industrial-scale production.[6]

G cluster_0 Step 1: Formation of α,β-Unsaturated Ketone cluster_1 Step 2: Cyclization and Dehydrogenation 2-Butanone 2-Butanone Paraformaldehyde Paraformaldehyde Protonic_Acid Protonic Acid (e.g., H₂SO₄) Intermediate_1 3-Methyl-3-buten-2-one Hydrazine_Hydrate Hydrazine Hydrate Intermediate_1->Hydrazine_Hydrate Intermediate Transfer Oxidizing_Agent Oxidizing Agent (e.g., H₂O₂) DMP 3,4-Dimethylpyrazole (Final Product)

Caption: Synthesis workflow for 3,4-Dimethylpyrazole.

Experimental Protocol: Synthesis of 3,4-DMP [6]

  • Step 1: Synthesis of 3-Methyl-3-buten-2-one.

    • To a suitable reactor, add an organic solvent (e.g., a C1-C4 alcohol) and 2-butanone.

    • Add paraformaldehyde and a catalytic amount of a protonic acid (e.g., sulfuric acid or p-toluenesulfonic acid).

    • Heat the mixture to 30-60°C and maintain for 4-20 hours.

    • Upon reaction completion, cool the mixture and adjust the pH to 7-8 using a suitable base.

    • Isolate the product, 3-methyl-3-buten-2-one, via atmospheric distillation.

    Causality Insight: The protonic acid catalyzes the condensation reaction between the enol form of 2-butanone and formaldehyde (from paraformaldehyde). The subsequent pH adjustment neutralizes the acid catalyst to prevent side reactions before distillation.

  • Step 2: Synthesis of 3,4-Dimethylpyrazole.

    • Charge a reactor with the 3-methyl-3-buten-2-one obtained in Step 1 and hydrazine hydrate.

    • Maintain the temperature at 40-50°C for 2-8 hours to facilitate the initial cyclization reaction, forming a pyrazoline intermediate.

    • Cool the reaction mixture to 25-30°C.

    • Add a basic compound and an aqueous solution of hydrogen peroxide.

    • Heat the mixture to 30-60°C and hold for 3-10 hours. The hydrogen peroxide acts as an oxidizing agent to dehydrogenate the pyrazoline ring to the aromatic pyrazole.

    • After the reaction is complete, perform a work-up (e.g., extraction with an organic solvent like toluene) followed by vacuum distillation to purify the final product. A typical yield for this process is high, often exceeding 90%.[6]

    Self-Validating System: The progress of each step can be monitored by techniques like Gas Chromatography (GC) to ensure the complete consumption of starting materials before proceeding, maximizing yield and purity.

Synthesis via Claisen Condensation

An alternative route involves the Claisen condensation of 2-butanone with an ester like ethyl formate, followed by cyclization with hydrazine.[7][8]

  • Step 1: Condensation. 2-butanone is reacted with ethyl formate in the presence of a strong base (e.g., sodium methoxide or metallic sodium) to form the sodium salt of 2-methyl-3-oxobutanal.[8]

  • Step 2: Cyclization. The resulting dicarbonyl intermediate is then reacted with hydrazine hydrate in an acidic medium. The pH is carefully controlled to facilitate the cyclocondensation, which forms the pyrazole ring.[8]

  • Step 3: Isolation. After neutralization, the 3,4-dimethylpyrazole is extracted and purified.

While effective, this method often involves challenges such as the low boiling point of methyl formate, which can create safety and handling issues, and the potential for side reactions if the pH is not carefully controlled.[7]

Part 2: Physicochemical Properties and Characterization

Understanding the physical and chemical properties of 3,4-DMP is essential for its application as a pharmaceutical intermediate.

Table 1: Physicochemical Properties of 3,4-Dimethylpyrazole

PropertyValueSource
Molecular Formula C₅H₈N₂[9]
Molecular Weight 96.13 g/mol [9]
Appearance White to off-white crystalline solid[10]
Melting Point 44-46 °C[9]
Boiling Point 220.3 °C[9]
Solubility Soluble in water, methanol, ethanol[11]

Spectroscopic Characterization: [6]

  • ¹H-NMR (400 MHz, DMSO-d₆): δ = 7.23 (s, 1H, C5-H), 2.09 (s, 3H, CH₃), 1.91 (s, 3H, CH₃).

  • ¹³C-NMR (100 MHz, DMSO-d₆): δ = 139.8, 133.2, 111.3, 10.0, 8.14.

Part 3: Applications as a Pharmaceutical and Agrochemical Intermediate

The utility of 3,4-DMP stems from its reactive sites, which allow for further molecular elaboration. The pyrazole ring can be functionalized at the N1 position or, under certain conditions, at the C5 position, leading to a diverse array of derivatives.

G DMP 3,4-Dimethylpyrazole (3,4-DMP) N_Alkylation N_Alkylation DMP->N_Alkylation R-X, Base N_Arylation N_Arylation DMP->N_Arylation Ar-X, Catalyst Phosphorylation Phosphorylation DMP->Phosphorylation H₃PO₄ API_Precursors API_Precursors N_Alkylation->API_Precursors N_Arylation->API_Precursors DMPP DMPP Phosphorylation->DMPP

Caption: Key derivatization pathways for 3,4-Dimethylpyrazole.

Core Scaffold for Bioactive Molecules

The 3,4-dimethylpyrazole moiety is a key component in various biologically active compounds. For instance, derivatives have been synthesized and investigated as potential phosphodiesterase 4 (PDE4) inhibitors, which are targets for treating inflammatory diseases like asthma and COPD.[12] In these structures, the dimethylpyrazole ring is essential for bioactivity, often forming critical interactions, such as π-π stacking, within the enzyme's active site.[12]

General Protocol: N-Arylation of a Pyrazole Intermediate

This reaction is fundamental for creating many pyrazole-based APIs, where a phenyl group is attached to the pyrazole nitrogen.

  • Reagents & Setup: To a dry reaction flask under an inert atmosphere (e.g., nitrogen or argon), add the pyrazole intermediate (e.g., 3,4-DMP), an aryl halide (e.g., 4-bromotoluene), a palladium catalyst (e.g., Pd(OAc)₂), a suitable ligand (e.g., Xantphos), and a base (e.g., K₂CO₃ or Cs₂CO₃).

  • Solvent: Add a dry, degassed solvent such as dioxane or toluene.

  • Reaction: Heat the mixture to reflux (typically 80-110°C) and monitor the reaction progress by TLC or LC-MS.

  • Work-up & Purification: Upon completion, cool the reaction, filter off the solids, and concentrate the filtrate. The crude product is then purified using column chromatography to yield the N-aryl-pyrazole.

Causality Insight: The palladium catalyst facilitates a cross-coupling reaction (such as a Buchwald-Hartwig amination) between the pyrazole nitrogen and the aryl halide. The choice of ligand is critical for stabilizing the palladium catalyst and promoting efficient oxidative addition and reductive elimination steps in the catalytic cycle.

Key Intermediate for 3,4-Dimethylpyrazole Phosphate (DMPP)

One of the most significant commercial applications of 3,4-DMP is in the synthesis of 3,4-dimethylpyrazole phosphate (DMPP), a highly effective nitrification inhibitor used in agriculture.[13][14] Nitrification inhibitors slow the bacterial conversion of ammonium (NH₄⁺) to nitrate (NO₃⁻) in the soil, reducing nitrogen loss through leaching and denitrification.[15] This enhances fertilizer efficiency and minimizes environmental impact.[10][]

Synthesis of DMPP: The synthesis is a straightforward acid-base reaction. 3,4-DMP is dissolved in a solvent like ethanol, and phosphoric acid is added to adjust the pH to 1-3.[6] The resulting phosphate salt, DMPP, precipitates and can be isolated by filtration.[6]

Conclusion

3,4-Dimethylpyrazole is more than just a simple heterocycle; it is a cornerstone intermediate with significant value in both the pharmaceutical and agrochemical industries. Its efficient and scalable synthesis, combined with the versatile reactivity of the pyrazole core, provides chemists with a reliable platform for constructing complex, high-value molecules. From its role in the development of novel PDE4 inhibitors to its large-scale use in the production of the nitrification inhibitor DMPP, 3,4-DMP demonstrates the power of well-designed chemical building blocks. As drug discovery continues to explore the vast chemical space of heterocyclic compounds, the strategic application of intermediates like 3,4-dimethylpyrazole will undoubtedly continue to fuel innovation and lead to the development of next-generation therapeutic and agricultural solutions.

References

  • CN102911119B - Preparation methods of 3,4-dimethyl pyrazole and 3,4-dimethyl pyrazole phosphate.
  • CN102399189B - Synthesizing method of 3,4-dimethylpyrazole phosphate (DMPP).
  • Some examples of pyrazole based commercial drugs and bioactive molecules.
  • Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Deriv
  • Novel Synthesis of the Nitrification Inhibitor 3,4-Dimethyl-1H-Pyrazole Phosphate.
  • Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. ScienceDirect.
  • CN102558054A - Process for preparing 3,4-dimethylpyrazole phosphate.
  • Pyrazole: Properties, Derivatives, And Applications in Pharma & Agriculture. Royalchem.
  • Recent Advances in the Development of Pyrazole Deriv
  • 3,4-Dimethylpyrazole phosphate | C5H11N2O4P | CID 11446863. PubChem.
  • 3,4-Dimethylpyrazole phosphate (3,4-DMPP)
  • DMPP (3,4-Dimethylpyrazole phosph
  • 3,4-Dimethylpyrazole Phosphate DMPP BP EP USP CAS 202842-98-6. Fengchen Group.
  • CAS 202842-98-6 (3,4-Dimethylpyrazole phosph
  • 3,4-Dimethylpyrazole | CAS#:2820-37-3. Chemsrc.
  • Synthesis and bioactivity of 3,5-dimethylpyrazole derivatives as potential PDE4 inhibitors.

Sources

A Researcher's In-depth Guide to the Regioisomers of Dimethylpyrazolyl Aniline

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

In the landscape of medicinal chemistry, the pyrazole moiety is a cornerstone scaffold, integral to a multitude of FDA-approved therapeutics.[1][2] Its utility, however, is intrinsically linked to a fundamental chemical challenge: regioselectivity. The synthesis of N-aryl pyrazoles, such as dimethylpyrazolyl aniline, frequently yields regioisomeric mixtures that can possess dramatically different pharmacological and pharmacokinetic profiles. This guide provides an in-depth technical exploration of the synthesis, characterization, and implications of regioisomerism in dimethylpyrazolyl anilines. We will dissect the mechanistic underpinnings of regioselective synthesis, detail robust analytical workflows for unambiguous structural elucidation, and discuss the profound impact of isomeric identity on drug development. This document serves as a practical and comprehensive resource for researchers, scientists, and drug development professionals dedicated to navigating the complexities of pyrazole chemistry.

Introduction: The Criticality of Regioisomeric Purity in Drug Development

The pyrazole ring, a five-membered heterocycle with two adjacent nitrogen atoms, is a privileged structure in drug design, lauded for its metabolic stability and ability to act as a versatile pharmacophore.[2][3] When fused with an aniline moiety, it creates a scaffold ripe for derivatization, targeting a vast array of biological targets from protein kinases to receptors.[4][5]

The quintessential synthesis of a 1-aryl-3,5-dimethylpyrazole involves the condensation of an arylhydrazine (in this case, 4-hydrazinylaniline) with a 1,3-dicarbonyl compound, acetylacetone. This seemingly straightforward reaction presents a critical challenge: the unsymmetrical nature of the arylhydrazine can lead to the formation of two distinct regioisomers:

  • 1-(4-aminophenyl)-3,5-dimethyl-1H-pyrazole: The desired, thermodynamically favored isomer in many kinase inhibitor scaffolds.

  • 1-(4-aminophenyl)-4,5-dimethyl-1H-pyrazole: An often-undesired regioisomer that can arise under certain reaction conditions.

The seemingly subtle difference in the placement of a methyl group has profound consequences. It alters the molecule's three-dimensional shape, electronic distribution, and hydrogen bonding potential. This, in turn, can drastically affect its binding affinity to a target protein, solubility, metabolic fate, and potential for off-target toxicity. Therefore, the ability to selectively synthesize and definitively characterize the correct regioisomer is not merely an academic exercise but a prerequisite for successful drug development.

Synthetic Strategies: Controlling Regioselectivity

The classical Knorr pyrazole synthesis often yields regioisomeric mixtures, necessitating challenging chromatographic separations.[6] Modern organic synthesis, however, offers several strategies to steer the reaction towards a single, desired isomer. The choice of strategy is dictated by the electronic and steric properties of the precursors and the desired substitution pattern.

The Paal-Knorr Condensation: A Mechanistic View

The reaction of 4-hydrazinylaniline with acetylacetone is the most common route. The regiochemical outcome is primarily governed by the initial nucleophilic attack of one of the hydrazine nitrogens onto one of the carbonyl carbons of acetylacetone.

G Aniline 4-Hydrazinylaniline HydrazoneA Hydrazone Intermediate A (Attack at C2) Aniline->HydrazoneA Initial Attack (Less hindered N) HydrazoneB Hydrazone Intermediate B (Attack at C4) Aniline->HydrazoneB Alternative Attack (More hindered N) Diketone Acetylacetone Diketone->HydrazoneA Diketone->HydrazoneB ProductA 1-(4-aminophenyl)-3,5-dimethyl-1H-pyrazole (Thermodynamic Product) HydrazoneA->ProductA Cyclization & Dehydration ProductB 1-(4-aminophenyl)-4,5-dimethyl-1H-pyrazole (Kinetic Product - Hypothetical) HydrazoneB->ProductB Cyclization & Dehydration

Caption: General reaction scheme for pyrazole synthesis.

The regioselectivity is often influenced by the reaction solvent and catalyst. The use of polar, protic solvents and acidic catalysts tends to favor the formation of the more thermodynamically stable 1,3,5-trisubstituted pyrazole isomer. Recent studies have shown that using fluorinated alcohols like 2,2,2-trifluoroethanol (TFE) can dramatically improve regioselectivity in pyrazole formation.

Protocol: Regioselective Synthesis of 1-(4-Aminophenyl)-3,5-dimethyl-1H-pyrazole

This protocol is optimized for the selective synthesis of the 1,3,5-isomer. The use of acetic acid as both a solvent and a catalyst promotes the desired cyclization pathway.

Materials:

  • 4-Hydrazinylaniline dihydrochloride

  • Acetylacetone (2,4-pentanedione)

  • Glacial Acetic Acid

  • Sodium Bicarbonate (NaHCO₃)

  • Ethyl Acetate

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • Reaction Setup: To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add 4-hydrazinylaniline dihydrochloride (1.0 eq).

  • Solvent Addition: Add glacial acetic acid to the flask (approx. 10 mL per gram of hydrazine). Stir to dissolve.

  • Reagent Addition: Add acetylacetone (1.1 eq) dropwise to the stirred solution at room temperature.

  • Reflux: Heat the reaction mixture to reflux (approx. 118 °C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Workup - Neutralization: After cooling to room temperature, slowly pour the reaction mixture into a beaker containing a saturated solution of sodium bicarbonate to neutralize the acetic acid. Caution: CO₂ evolution will occur.

  • Extraction: Transfer the neutralized mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL).

  • Washing: Combine the organic layers and wash with water and then with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude solid by column chromatography (silica gel, eluting with a hexane/ethyl acetate gradient) or recrystallization from ethanol/water to afford the pure 1-(4-aminophenyl)-3,5-dimethyl-1H-pyrazole.[7]

Unambiguous Structural Elucidation: A Multi-technique Approach

Confirming the identity of the correct regioisomer is paramount. While techniques like mass spectrometry will confirm the molecular weight (187.24 g/mol ), they cannot differentiate between isomers.[8] Nuclear Magnetic Resonance (NMR) spectroscopy is the definitive tool for this purpose.

The Power of ¹H and ¹³C NMR

The chemical environment of each proton and carbon atom is unique for each regioisomer, resulting in distinct NMR spectra.

Signal 1-(4-aminophenyl)-3,5-dimethyl-1H-pyrazole (Isomer A) 1-(4-aminophenyl)-4,5-dimethyl-1H-pyrazole (Isomer B) Rationale for Differentiation
Pyrazole H Singlet, ~5.9-6.0 ppm (H4)Singlet, ~7.3-7.4 ppm (H3)The H3 proton in Isomer B is adjacent to two nitrogen atoms and is significantly more deshielded (downfield) than the H4 proton in Isomer A.
Pyrazole CH₃ Two singlets, ~2.2-2.3 ppm (C3-Me, C5-Me)Two singlets, ~1.9 ppm (C4-Me), ~2.2 ppm (C5-Me)The chemical shifts of the methyl groups will differ due to their position on the pyrazole ring. The C4-Me in Isomer B is typically more shielded (upfield).
Aniline NH₂ Broad singlet, ~3.7-3.9 ppmBroad singlet, ~3.7-3.9 ppmGenerally not useful for differentiation.
Aromatic H Two doublets (AA'BB' system), ~6.7 ppm and ~7.2 ppmTwo doublets (AA'BB' system), ~6.7 ppm and ~7.2 ppmThe aniline protons are typically not sufficient for differentiation on their own.
Pyrazole C4 ~106-107 ppm~115-116 ppmThe pyrazole C4 carbon in Isomer A is more shielded than the corresponding C4 in Isomer B which bears a methyl group.[9]
Pyrazole C3/C5 ~140 ppm and ~148 ppm~145 ppm and ~150 ppmThe specific chemical shifts of the substituted pyrazole carbons provide a key fingerprint for each isomer.[10]

Note: Chemical shifts (ppm) are approximate and can vary based on solvent and concentration.

The Definitive Proof: 2D NOESY Spectroscopy

While ¹H and ¹³C NMR provide strong evidence, the Nuclear Overhauser Effect Spectroscopy (NOESY) experiment offers irrefutable proof. NOESY detects correlations between protons that are close in space, regardless of whether they are connected through bonds.[11][12]

The Key Correlation: For the desired 1-(4-aminophenyl)-3,5-dimethyl-1H-pyrazole , a NOESY experiment will show a spatial correlation (a cross-peak) between the protons of the C5-methyl group and the ortho-protons of the aniline ring. This is because these groups are in close proximity. This correlation is impossible for the other regioisomer.

G cluster_workflow NMR Characterization Workflow Start Purified Isomeric Mixture H1_NMR Acquire ¹H NMR Start->H1_NMR C13_NMR Acquire ¹³C NMR H1_NMR->C13_NMR Hypothesis Formulate Hypothesis (Based on ¹H/¹³C Shifts) C13_NMR->Hypothesis NOESY Acquire 2D NOESY Hypothesis->NOESY For definitive proof Confirmation Confirm Structure (Observe Key Correlation) NOESY->Confirmation Annotation Key Diagnostic Step: Look for cross-peak between C5-Methyl protons and Aniline ortho-protons. NOESY->Annotation End Unambiguous Isomer ID Confirmation->End

Caption: Workflow for unambiguous isomer identification using NMR.

Protocol: NMR Sample Preparation and Analysis

Objective: To acquire high-resolution 1D and 2D NMR spectra for structural elucidation.

Methodology:

  • Sample Preparation: Dissolve ~5-10 mg of the purified pyrazole derivative in 0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a clean, dry NMR tube.

  • ¹H NMR Acquisition: Acquire a standard proton spectrum. Ensure good signal-to-noise and resolution.

  • ¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum. This may require a longer acquisition time depending on sample concentration.

  • 2D NOESY Acquisition:

    • Use a standard NOESY pulse program (e.g., noesygpph).[13]

    • Set the spectral width to encompass all proton signals.

    • Crucially, optimize the mixing time. A typical starting point is 500-800 ms. This parameter determines the time allowed for magnetization transfer via the NOE and is critical for observing the key correlations.[13]

    • Acquire a sufficient number of scans to achieve good signal-to-noise for the cross-peaks.

  • Data Processing and Interpretation: Process the spectra using appropriate software. Analyze the ¹H and ¹³C chemical shifts against expected values. In the NOESY spectrum, identify the diagonal and locate the critical cross-peak correlating the C5-methyl and aniline ortho-protons to confirm the 1,3,5-regioisomer.[14][15]

Pharmacological Implications: Why Regioisomers Matter

The precise arrangement of atoms in a drug molecule dictates its interaction with the target protein's binding pocket. A change in a methyl group's position from C3 to C4 on the pyrazole ring can:

  • Introduce Steric Hindrance: The incorrectly positioned methyl group might clash with amino acid residues in the binding site, preventing optimal binding and reducing potency.

  • Alter Hydrogen Bonding: The N2 atom of the pyrazole is a key hydrogen bond acceptor in many kinase inhibitors. Altering the substitution pattern changes the electronic properties and accessibility of this nitrogen, potentially disrupting a critical binding interaction.

  • Modify Physicochemical Properties: Regioisomers can exhibit different solubilities, lipophilicities (LogP), and pKa values.[1] These properties directly influence the Absorption, Distribution, Metabolism, and Excretion (ADME) profile of the compound, affecting its bioavailability and overall suitability as a drug candidate.

For these reasons, a mixed-isomer batch of a potential drug is unacceptable for clinical development. The presence of an inactive or, worse, a toxic regioisomer can confound biological data and lead to failed clinical trials.

Conclusion

The synthesis and characterization of dimethylpyrazolyl aniline regioisomers exemplify a common yet critical challenge in modern drug discovery. While the synthesis can appear simple, controlling the regiochemical outcome requires a nuanced understanding of reaction mechanisms and conditions. Furthermore, unambiguous structural verification is not optional; it is a foundational requirement for building robust structure-activity relationships and ensuring the safety and efficacy of a potential therapeutic. The systematic application of advanced NMR techniques, particularly 2D NOESY, provides the definitive solution to this analytical puzzle. By mastering the principles and protocols outlined in this guide, researchers can confidently navigate the complexities of pyrazole chemistry, accelerating the development of novel and effective medicines.

References

  • Vishwakarma, R. K., Sen, R., Deshwal, S., & Vaitla, J. (2024). Regioselective Synthesis of N-Aryl Pyrazoles from Alkenyl Sulfoxonium Ylides and Aryl Diazonium Salts. The Journal of Organic Chemistry, 89(24), 18535-18549. [Link]

  • Deng, X., & Mani, N. S. (2008). Regioselective Synthesis of 1,3,5-Tri- and 1,3,4,5-Tetrasubstituted Pyrazoles from N-Arylhydrazones and Nitroolefins. The Journal of Organic Chemistry, 73(6), 2412-2415. [Link]

  • Vishwakarma, R. K., et al. (2024). Regioselective Synthesis of N-Aryl Pyrazoles from Alkenyl Sulfoxonium Ylides and Aryl Diazonium Salts. The Journal of Organic Chemistry. [Link]

  • Kopriva, R., et al. (2022). Regioselective Synthesis of 5- and 3-Hydroxy-N-Aryl-1H-Pyrazole-4-Carboxylates and Their Evaluation as Inhibitors of Plasmodium falciparum Dihydroorotate Dehydrogenase. Molecules, 27(15), 4783. [Link]

  • Chen, Z., et al. (2022). Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. RSC Medicinal Chemistry, 13(10), 1177-1209. [Link]

  • Penthala, N. R., et al. (2022). Ring Opening of Pyrrolinium Ions Enabled Regioselective Synthesis of 4-Alkyl N-Arylpyrazoles. The Journal of Organic Chemistry, 87(19), 12899-12908. [Link]

  • Gomha, S. M., et al. (2018). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules, 23(1), 134. [Link]

  • Gawad, J., & Dabre, R. (2025). Chemistry and Pharmacological Activity of Pyrazole and Thiazole Analogues: A Review. Journal of Pharmaceutical Research and Innovation. [Link]

  • Kumar, D., et al. (2013). Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications. International Journal of Pharmaceutical Sciences and Research. [Link]

  • Shinde, S. B., et al. (2024). Review on Biological Activities of Pyrazole Derivatives. Journal of Chemical Health Risks, 14(6), 2816-2822. [Link]

  • Claramunt, R. M., et al. (1993). A 13C NMR spectroscopy study of the structure of N-H pyrazoles and indazoles. Magnetic Resonance in Chemistry, 31(8), 751-755. [Link]

  • Doganc, F., & Göker, H. (2024). Differentiation of regioisomeric N-alkylation of some indazoles and pyrazolopyridines by advanced NMR techniques. Magnetic Resonance in Chemistry, 62(11), 765-774. [Link]

  • An, H., et al. (2024). 4-(tris(4-methyl-1H-pyrazol-1-yl)methyl)aniline. Molbank, 2024(2), M1886. [Link]

  • Obydennov, D. L., et al. (2018). A chemo- and regiocontrolled approach to bipyrazoles and pyridones via the reaction of ethyl 5-acyl-4-pyrone-2-carboxylates with hydrazines. Organic & Biomolecular Chemistry, 16(8), 1332-1346. [Link]

  • Fustero, S., et al. (2007). Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents: Synthesis and Biological Activity of a New Family of Acaricides. The Journal of Organic Chemistry, 72(11), 4259-4262. [Link]

  • LibreTexts Chemistry. (2025). 5.4: NOESY Spectra. Chemistry LibreTexts. [Link]

  • ResearchGate. (n.d.). Structure determination by NOESY spectroscopy. ResearchGate. [Link]

  • Kotaiah, S., et al. (2014). Synthesis of 4-chloro-2-(3,5-dimethyl-1H-pyrazol-1-yl)-6-methylpyrimidine. Hetero Letters, 4(3), 335-339. [Link]

  • Breitmaier, E. (2002). Structure Elucidation by NMR in Organic Chemistry: A Practical Guide. John Wiley & Sons. [Link]

  • Kumar, G. S., et al. (2014). Synthesis of Novel Substituted-3, 5-Dimethyl-1H-Pyrazolyl Phthalazine-1, 4-Diones. International Journal of ChemTech Research, 12(1), 215-222. [Link]

  • Ghorbani-Vaghei, R., & Malaekehpour, S. M. (2014). [Ce(L-Pro)2]2 (Oxa) as a heterogeneous recyclable catalyst: Synthesis of pyrazoles under mild reaction conditions. RSC Advances, 4(108), 63351-63357. [Link]

  • Sharma, P., & Kumar, A. (2012). Synthesis, characterization of some new 3, 5-dimethyl azopyrazoles and its derivatives. Journal of Chemical and Pharmaceutical Research, 4(1), 589-593. [Link]

  • Teixeira, C., & Rauter, A. P. (2005). Advanced NMR techniques for structural characterization of heterocyclic structures. Arkivoc, 2005(3), 115-139. [Link]

  • Al-Issa, F. A., et al. (2016). (3,5-Dimethylpyrazol-1-yl)-[4-(1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-ylamino)phenyl]methanone. Molecules, 21(11), 1540. [Link]

  • Wardell, S. M., et al. (2012). 3,5-Dimethyl-1-(4-nitrophenyl)-1H-pyrazole. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 11), o3131. [Link]

  • PubChem. (n.d.). ethyl 1-(4-aminophenyl)-3,5-dimethylpyrazole-4-carboxylate. PubChem. [Link]

Sources

Methodological & Application

Application Note: Chemoselective Buchwald-Hartwig Coupling of 3,4-Dimethylpyrazole and 4-Bromoaniline

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details the methodology for the Palladium-catalyzed C-N cross-coupling of 3,4-dimethylpyrazole and 4-bromoaniline . This transformation presents two distinct chemical challenges:

  • Chemoselectivity: Differentiating between the nucleophilic pyrazole nitrogen and the free primary amine (

    
    ) present on the electrophile (4-bromoaniline).
    
  • Regioselectivity: Controlling bond formation at the

    
     vs. 
    
    
    
    position of the pyrazole tautomer.

By leveraging the acidity difference (


) between the pyrazole and the aniline, combined with the steric properties of dialkylbiaryl phosphine ligands (specifically Me

tBuXPhos
), this protocol achieves high-yield coupling without the need for protecting groups.

Scientific Rationale & Mechanism

The Chemoselectivity Challenge

The primary risk in this reaction is the self-coupling of 4-bromoaniline (polymerization) or the arylation of the aniline nitrogen rather than the pyrazole.

  • Aniline

    
    
    
    
    
    (DMSO):
    ~30.6
  • Pyrazole

    
    
    
    
    
    (DMSO):
    ~19.8

Mechanistic Solution: By utilizing a base such as


 or 

, we selectively deprotonate the pyrazole to generate the pyrazolate anion . The neutral aniline remains protonated. The Palladium(II) intermediate (formed after oxidative addition) undergoes transmetallation/ligand exchange significantly faster with the anionic pyrazolate than with the neutral aniline, thereby securing chemoselectivity.
The Regioselectivity Challenge

3,4-dimethylpyrazole exists in tautomeric equilibrium.

  • Tautomer A: Hydrogen on Nitrogen adjacent to

    
     (More hindered).
    
  • Tautomer B: Hydrogen on Nitrogen adjacent to

    
     (Less hindered).
    

Steric bulk dictates that the bulky Pd-Ligand complex will attack the least hindered nitrogen. Consequently, the reaction favors coupling at the nitrogen adjacent to the


-proton, yielding 1-(4-aminophenyl)-4,5-dimethylpyrazole  (note the IUPAC numbering shift upon arylation) as the major product.
Catalytic Cycle Visualization

BuchwaldCycle Pd0 L-Pd(0) Active Catalyst OxAdd Oxidative Addition (Ar-Pd-Br) Pd0->OxAdd + Ar-Br LigandEx Ligand Exchange (Pyrazolate Binding) OxAdd->LigandEx + Pyrazolate RedElim Reductive Elimination (C-N Bond Formation) LigandEx->RedElim L-Pd(Ar)(N-Py) RedElim->Pd0 Regenerate L-Pd(0) Product Product 1-(4-aminophenyl)-4,5-dimethylpyrazole RedElim->Product Substrate 4-Bromoaniline (Ar-Br) Substrate->OxAdd Nucleophile 3,4-Dimethylpyrazole (Deprotonated Anion) Nucleophile->LigandEx Fast (Anionic) Aniline Neutral Aniline (Poor Nucleophile) Aniline->LigandEx Competes Poorly

Figure 1: Catalytic cycle highlighting the competitive advantage of the anionic pyrazolate over the neutral aniline.

Experimental Protocol

Reagents & Stoichiometry
ComponentReagentEquiv.[1][2][3][4][5][6][7]Role
Electrophile 4-Bromoaniline1.00Limiting Reagent
Nucleophile 3,4-Dimethylpyrazole1.20Excess to drive conversion
Catalyst Me

tBuXPhos Pd G3
0.02 (2 mol%)Precatalyst (Air stable)
Base

(finely ground)
2.50Mild base for deprotonation
Solvent t-Amyl Alcohol or Dioxane[0.2 M]High boiling point, polar

Note: Me


tBuXPhos is preferred over standard tBuXPhos for sterically demanding pyrazoles, though both are effective.
Step-by-Step Methodology

Phase 1: Reactor Setup

  • Oven-dry a 25 mL reaction vial or Schlenk tube equipped with a magnetic stir bar.

  • Cool under a stream of dry Nitrogen or Argon.

Phase 2: Reagent Charging (Glovebox or Schlenk Technique) 3. Add Me


tBuXPhos Pd G3  (2 mol%) and 4-Bromoaniline  (1.0 equiv) to the vial.
4.  Add 3,4-Dimethylpyrazole  (1.2 equiv).
5.  Add 

(2.5 equiv). Crucial: Ensure base is finely ground to maximize surface area. 6. Seal the vial with a septum cap. 7. Evacuate and backfill with Nitrogen (

).

Phase 3: Reaction 8. Inject anhydrous t-Amyl Alcohol (or 1,4-Dioxane) via syringe to achieve a concentration of 0.2 M relative to the bromide. 9. Place in a pre-heated heating block at 100°C . 10. Stir vigorously (800-1000 rpm) for 12–16 hours. Note: Vigorous stirring is essential for heterogeneous base systems.

Phase 4: Workup 11. Cool the reaction mixture to room temperature. 12. Dilute with EtOAc (10 mL) and water (10 mL). 13. Separate phases. Extract the aqueous layer with EtOAc (


 mL).
14. Wash combined organics with Brine, dry over 

, and concentrate in vacuo.

Phase 5: Purification 15. Purify via Flash Column Chromatography on Silica Gel. 16. Eluent: Hexanes/EtOAc gradient (typically 0%


 40% EtOAc). The free amine product is polar; addition of 1% 

to the eluent may improve peak shape.

Workflow Diagram

Workflow cluster_0 Preparation cluster_1 Reaction cluster_2 Isolation Step1 Dry Vessel (Inert Gas) Step2 Charge Solids (Pd G3, Ar-Br, Pyrazole, Base) Step1->Step2 Step3 Add Solvent (t-Amyl Alcohol) Step2->Step3 Step4 Heat 100°C (12-16h) Step3->Step4 Step5 Aq. Workup (EtOAc/H2O) Step4->Step5 Step6 Chromatography (Hex/EtOAc) Step5->Step6

Figure 2: Operational workflow for the synthesis.

Troubleshooting & Optimization

If conversion is low or side products are observed, consult the following matrix:

ObservationProbable CauseCorrective Action
Low Conversion (<50%) Catalyst deactivation or poor base solubility.Switch base to

(higher solubility) or increase Temp to 110°C.
Regioisomers Observed Steric control insufficient.Switch ligand to tBuBrettPhos (bulkier) to enforce coupling at the less hindered nitrogen.
Aniline Dimerization Aniline competing as nucleophile.Use Slow Addition of the 4-bromoaniline (electrophile) to the mixture of Catalyst/Pyrazole/Base.
Pd Black Formation Oxidation of catalyst.Ensure stricter inert atmosphere (Glovebox) or degas solvents more thoroughly.

Analytical Expectations

Product: 1-(4-aminophenyl)-4,5-dimethylpyrazole

  • Appearance: Off-white to pale yellow solid.

  • 1H NMR (DMSO-d6):

    • 
       ~7.1-7.3 (d, 2H, Ar-H ortho to Pyrazole)
      
    • 
       ~6.6-6.8 (d, 2H, Ar-H ortho to 
      
      
      
      )
    • 
       ~7.4 (s, 1H, Pyrazole 
      
      
      
      )
    • 
       ~5.2 (s, 2H, 
      
      
      
      - Broad, exchangeable)
    • 
       ~2.1-2.3 (s, 3H, 
      
      
      
      )
    • 
       ~2.0 (s, 3H, 
      
      
      
      )
  • Regiochemistry Check: Use NOESY NMR. A correlation between the Pyrazole

    
     and the Aryl protons confirms the major isomer (4,5-dimethyl). If the methyl were at position 3 (adjacent to N), NOE would be observed between the Methyl and the Aryl ring.
    

References

  • Surry, D. S., & Buchwald, S. L. (2011). Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide. Chemical Science, 2(1), 27-50.

  • Ueda, S., et al. (2012). Me3(OMe)tBuXPhos: A Surrogate Ligand for Me4tBuXPhos in Palladium-Catalyzed C–N and C–O Bond-Forming Reactions.[4] The Journal of Organic Chemistry, 77(5), 2543–2547.[4]

  • BenchChem Technical Guides. tBuXPhos Pd G3: A Comprehensive Technical Guide for Advanced Cross-Coupling Reactions.

  • Organic Chemistry Portal. Synthesis of Pyrazoles and N-Arylation data.

Sources

Nucleophilic aromatic substitution 4-fluoronitrobenzene 3,4-dimethylpyrazole

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocol

Topic: High-Efficiency Synthesis of 4-(3,4-dimethyl-1H-pyrazol-1-yl)nitrobenzene via Nucleophilic Aromatic Substitution (SNAr)

Abstract & Introduction

The N-aryl pyrazole moiety is a privileged scaffold in modern medicinal chemistry, forming the core of numerous therapeutic agents used in oncology, inflammation, and infectious diseases.[1][2][3][4] Its utility stems from its ability to act as a bioisostere for other aromatic systems, improving physicochemical properties like solubility and metabolic stability while engaging in crucial hydrogen bonding interactions with biological targets.[3] This application note provides a comprehensive, field-proven protocol for the synthesis of 4-(3,4-dimethyl-1H-pyrazol-1-yl)nitrobenzene through the nucleophilic aromatic substitution (SNAr) reaction of 4-fluoronitrobenzene with 3,4-dimethylpyrazole. We will delve into the mechanistic underpinnings of the reaction, offer a detailed, step-by-step experimental guide, and discuss the critical parameters that ensure high yield and purity, empowering researchers in drug discovery and process development.

Scientific Principles & Mechanistic Overview

The SNAr reaction is a powerful tool for C-N bond formation on aromatic rings. Unlike electrophilic substitutions, SNAr proceeds via a two-step addition-elimination mechanism, which is contingent on specific electronic features of the aryl halide.[5]

Key Requirements for a Successful SNAr Reaction:

  • Activated Aromatic Ring: The reaction requires the presence of at least one strong electron-withdrawing group (EWG) positioned ortho or para to the leaving group.[5][6] In our target transformation, the nitro group (-NO₂) at the para position powerfully withdraws electron density from the aromatic ring, making the ipso-carbon (the carbon attached to the fluorine) highly electrophilic and susceptible to nucleophilic attack.

  • Good Leaving Group: The substituent to be replaced must be a stable anion. Halogens are common leaving groups. While fluorine is the most electronegative halogen, it is an excellent leaving group in SNAr reactions because its strong inductive effect further activates the ring toward the initial nucleophilic attack, which is the rate-determining step.[6]

  • Potent Nucleophile: The incoming group must be a strong nucleophile. While 3,4-dimethylpyrazole is a weak base, its N-H proton can be readily removed by a stronger base to form the highly nucleophilic pyrazolide anion.

The Reaction Mechanism:

The reaction proceeds through the formation of a resonance-stabilized carbanion intermediate known as a Meisenheimer complex .[5]

  • Step 1: Deprotonation. A moderate base, such as potassium carbonate, deprotonates the 3,4-dimethylpyrazole at the N1 position, generating the nucleophilic pyrazolide anion.

  • Step 2: Nucleophilic Attack. The pyrazolide anion attacks the electron-deficient carbon atom bonded to the fluorine on the 4-fluoronitrobenzene ring. This forms the tetrahedral, negatively charged Meisenheimer complex.

  • Step 3: Resonance Stabilization. The negative charge of the Meisenheimer complex is delocalized across the aromatic system and, most importantly, onto the oxygen atoms of the para-nitro group. This stabilization is crucial for the reaction to proceed.[5][6]

  • Step 4: Elimination & Aromatization. The complex collapses, ejecting the fluoride ion as the leaving group and restoring the aromaticity of the ring to yield the final product, 4-(3,4-dimethyl-1H-pyrazol-1-yl)nitrobenzene.

Materials, Equipment & Safety

Reagents & Materials
ReagentFormulaMW ( g/mol )CAS No.SupplierPurity
4-FluoronitrobenzeneC₆H₄FNO₂141.10350-46-9Sigma-Aldrich≥99%
3,4-DimethylpyrazoleC₅H₈N₂96.132820-37-3Acros Organics≥98%
Potassium CarbonateK₂CO₃138.21584-08-7Fisher Scientific≥99%, Anhydrous
N,N-Dimethylformamide (DMF)C₃H₇NO73.0968-12-2EMD MilliporeAnhydrous, ≥99.8%
Ethyl Acetate (EtOAc)C₄H₈O₂88.11141-78-6VWRACS Grade
HexanesC₆H₁₄86.18110-54-3VWRACS Grade
Deionized WaterH₂O18.027732-18-5In-houseN/A
Anhydrous Sodium SulfateNa₂SO₄142.047757-82-6Sigma-AldrichGranular
Equipment
  • Three-neck round-bottom flask (100 mL) with magnetic stirrer bar

  • Reflux condenser and nitrogen/argon inlet adapter

  • Heating mantle with thermocouple temperature controller

  • Separatory funnel (250 mL)

  • Rotary evaporator

  • Glass column for flash chromatography

  • Thin Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)

  • Standard laboratory glassware (beakers, graduated cylinders, Erlenmeyer flasks)

  • Fume hood

Critical Safety Precautions

This protocol involves hazardous materials and must be performed in a certified chemical fume hood with appropriate personal protective equipment (PPE).

  • 4-Fluoronitrobenzene: Toxic if swallowed, inhaled, or in contact with skin.[7] Causes serious eye and skin irritation.[7][8] May cause damage to organs through prolonged exposure.[7] Wear nitrile gloves, a lab coat, and chemical safety goggles.

  • 3,4-Dimethylpyrazole: Harmful if swallowed and causes skin and serious eye irritation.[9][10] May cause respiratory irritation and is suspected of damaging fertility or the unborn child.[9] Avoid inhalation of dust.

  • N,N-Dimethylformamide (DMF): Flammable liquid.[11][12] It is a reproductive hazard and may damage the unborn child.[11][12][13] Harmful in contact with skin and causes serious eye irritation.[11][12] Ensure the fume hood has adequate airflow and avoid any potential ignition sources.

  • Potassium Carbonate: Causes skin and serious eye irritation.[14][15][16] Dust may cause respiratory tract irritation.[17][18] Avoid creating dust when handling.

Always consult the full Safety Data Sheet (SDS) for each reagent before beginning work.[7][9][10][11][15][17]

Detailed Experimental Protocol

This protocol is designed for a 10 mmol scale synthesis.

Reaction Setup
  • Prepare the Flask: Place a 100 mL three-neck round-bottom flask containing a magnetic stir bar in a heating mantle. Flame-dry the flask under a stream of nitrogen or argon and allow it to cool to room temperature under an inert atmosphere.

  • Add Reagents: To the cooled flask, add:

    • 3,4-Dimethylpyrazole (0.96 g, 10.0 mmol, 1.0 eq)

    • Anhydrous Potassium Carbonate (2.07 g, 15.0 mmol, 1.5 eq)

  • Add Solvent: Add 30 mL of anhydrous N,N-Dimethylformamide (DMF) via syringe.

  • Initiate Stirring: Begin stirring the suspension under a positive pressure of nitrogen.

  • Add Electrophile: Add 4-fluoronitrobenzene (1.41 g, 1.12 mL, 10.0 mmol, 1.0 eq) to the stirring suspension dropwise via syringe over 2-3 minutes.

  • Heating: Equip the flask with a reflux condenser under nitrogen. Heat the reaction mixture to 90 °C and maintain this temperature.

    • Causality Note: The temperature of 90 °C provides sufficient thermal energy to overcome the activation barrier of the reaction without causing significant decomposition of the reagents or solvent. The use of anhydrous DMF is critical; it is a polar aprotic solvent that effectively solvates the potassium cation while leaving the pyrazolide anion poorly solvated and thus highly nucleophilic.[19]

Reaction Monitoring
  • TLC Analysis: Monitor the reaction progress using Thin Layer Chromatography (TLC).

    • Mobile Phase: 30% Ethyl Acetate in Hexanes.

    • Procedure: Every 60 minutes, take a small aliquot of the reaction mixture with a capillary tube, dilute it with ethyl acetate, and spot it on a TLC plate alongside co-spots of the starting materials (4-fluoronitrobenzene and 3,4-dimethylpyrazole).

    • Visualization: Use a UV lamp (254 nm) to visualize the spots.

    • Completion: The reaction is considered complete when the 4-fluoronitrobenzene spot (limiting reagent) is no longer visible (typically 3-5 hours). A new, more polar spot corresponding to the product should be prominent.

Work-up & Isolation
  • Cooling: Once the reaction is complete, remove the heating mantle and allow the mixture to cool to room temperature.

  • Quenching: Carefully pour the reaction mixture into a beaker containing 100 mL of cold deionized water. This will precipitate the crude product and dissolve the inorganic salts.

  • Extraction: Transfer the aqueous mixture to a 250 mL separatory funnel. Extract the product with ethyl acetate (3 x 50 mL).

    • Causality Note: The product is significantly more soluble in ethyl acetate than in water, while the inorganic salts (K₂CO₃, KF) are soluble in water. This allows for efficient separation.

  • Washing: Combine the organic layers and wash them with brine (saturated NaCl solution, 2 x 50 mL) to remove any remaining water and DMF.

  • Drying: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), then filter to remove the drying agent.

  • Solvent Removal: Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product as a yellow-orange solid.

Purification
  • Flash Column Chromatography: Purify the crude solid using flash chromatography on a silica gel column.

    • Eluent: Start with 10% ethyl acetate in hexanes and gradually increase the polarity to 25-30% ethyl acetate in hexanes.

    • Collection: Collect the fractions containing the pure product (as determined by TLC).

  • Final Product: Combine the pure fractions and remove the solvent under reduced pressure to yield 4-(3,4-dimethyl-1H-pyrazol-1-yl)nitrobenzene as a pale yellow solid.

  • Yield & Characterization: Determine the final mass and calculate the percentage yield. Characterize the product by ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm its identity and purity. Expected yield is typically >85%.

Workflow Visualization

The following diagram outlines the complete experimental workflow from setup to final product characterization.

SNAr_Workflow cluster_prep 1. Reaction Preparation cluster_reaction 2. Synthesis cluster_workup 3. Work-up & Isolation cluster_purify 4. Purification & Analysis prep_flask Flame-dry 3-neck flask under N2 atmosphere add_reagents Add 3,4-dimethylpyrazole, K2CO3, and anhydrous DMF prep_flask->add_reagents add_electro Add 4-fluoronitrobenzene dropwise add_reagents->add_electro heat Heat to 90 °C under N2 add_electro->heat monitor Monitor by TLC (3-5 hours) heat->monitor cool Cool to RT monitor->cool quench Quench with cold H2O cool->quench extract Extract with EtOAc (3x) quench->extract wash_dry Wash with brine, dry over Na2SO4 extract->wash_dry evaporate Evaporate solvent (Rotovap) wash_dry->evaporate chromatography Flash Column Chromatography (Silica, EtOAc/Hexanes) evaporate->chromatography final_product Isolate Pure Product (Yellow Solid) chromatography->final_product analysis Characterize: NMR, MS, Yield final_product->analysis

Caption: Experimental workflow for the SNAr synthesis.

Troubleshooting Guide

ProblemPotential Cause(s)Recommended Solution(s)
Reaction is slow or does not go to completion 1. Insufficient temperature.2. Reagents (especially DMF) are not anhydrous.3. Ineffective stirring.1. Ensure the internal reaction temperature is stable at 90 °C.2. Use fresh anhydrous DMF. Water will protonate the pyrazolide anion, reducing its nucleophilicity.3. Ensure the stir bar is coupling and the suspension is well-mixed.
Low Yield 1. Incomplete reaction.2. Product loss during work-up (e.g., insufficient extraction).3. Side reactions due to excessive heat or prolonged reaction time.1. Allow the reaction to run longer, confirming completion by TLC.2. Perform an additional extraction (4x instead of 3x). Ensure proper phase separation.3. Do not exceed the recommended temperature or time.
Multiple spots on TLC after purification 1. Inefficient separation during chromatography.2. Product degradation on silica gel.1. Optimize the eluent system for better separation (Rf of product should be ~0.3).2. Run the column quickly and do not leave the product on silica for an extended period.

References

  • 3,4-Dimethylpyrazole (phosphate) - Safety Data Sheet. (2025, May 23). Cayman Chemical.
  • DIMETHYLFORMAMIDE - SAFETY DATA SHEET. (2021, April 1). RCI Labscan Limited.
  • Dimethylformamide - SAFETY DATA SHEET. (2018, October). Thermo Fisher Scientific.
  • SAFETY DATA SHEET LIQUID POTASSIUM CARBONATE. (2024, September 27). Armand Products.
  • Safety Data Sheet: N,N-Dimethylformamide. Carl ROTH.
  • N,N-Dimethylformamide D7 - Safety D
  • Safety Data Sheet: Potassium carbon
  • 4-Fluoronitrobenzene - Safety Data Sheet. (2026, January 17). ChemicalBook.
  • Safety Data Sheet: N,N-dimethylformamide. Chemos GmbH&Co.KG.
  • SAFETY DATA SHEET Potassium Carbonate, Anhydrous. (2022, December 1). INEOS KOH.
  • Safety Data Sheet: Potassium carbon
  • Safety Data Sheet Potassium Carbon
  • 3,4-Dimethylpyrazole Phosphate - Material Safety D
  • Material Safety Data Sheet - 1-Fluoro-4-nitrobenzene, 99%. (2005, January 4). Cole-Parmer.
  • SAFETY DATA SHEET - 3,4-Dimethyl-1H-pyrazole. (2024, February 17). Fisher Scientific.
  • SAFETY DATA SHEET - 1-Fluoro-4-nitrobenzene. (2025, December 18). Fisher Scientific.
  • Kumar, V., Sareen, V., Khatri, V., & Sareen, S. (2016). Recent applications of pyrazole and its substituted analogs. International Journal of Applied Research, 2(9), 461-469.
  • Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. Signal Transduction and Targeted Therapy.
  • US4642398A - Preparation of fluoronitrobenzene compounds in dispersion of potassium fluoride.
  • Nucleophilic Aromatic Substitution. (2026, February 17). Chemistry LibreTexts.
  • Pyrazoles in Drug Discovery. PharmaBlock.
  • Original Functionalized Pyrazoles For Drug Discovery. (2019, September 17). Life Chemicals.
  • Rate of aromatic nucleophilic substitution reaction on ortho and para fluoronitrobenzene. (2021, April 27). Stack Exchange.

Sources

Application Note: High-Fidelity Reduction of 1-(4-nitrophenyl)-3,4-dimethylpyrazole to its Aniline Derivative for Pharmaceutical Scaffolding

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Importance of Aminophenylpyrazoles in Drug Discovery

The transformation of a nitroaromatic group to an aniline is a fundamental and enabling reaction in the synthesis of pharmaceuticals and other high-value chemicals.[1][2][3] Specifically, the reduction of 1-(4-nitrophenyl)-3,4-dimethylpyrazole to 1-(4-aminophenyl)-3,4-dimethylpyrazole yields a key building block for a multitude of biologically active compounds. Aminopyrazoles are versatile frameworks in drug discovery, with derivatives exhibiting a wide range of pharmacological activities, including anti-inflammatory, anticancer, and antimicrobial properties.[4][5] The resulting primary amine serves as a crucial synthetic handle for further molecular elaboration, enabling the construction of diverse compound libraries for screening and lead optimization. This document provides a comprehensive guide to two robust and scalable methods for this pivotal reduction: catalytic hydrogenation and metal-mediated reduction.

Mechanistic Overview: Pathways to the Amino Group

The reduction of a nitro group to an amine is a six-electron process that proceeds through several intermediates. The two primary methodologies discussed herein, while achieving the same overall transformation, operate via distinct mechanistic pathways.

2.1. Catalytic Hydrogenation: This heterogeneous catalytic process involves the use of molecular hydrogen (H₂) and a metal catalyst, typically palladium on carbon (Pd/C). The reaction occurs on the surface of the catalyst, where H₂ is dissociatively adsorbed. The nitroaromatic compound also adsorbs onto the catalyst surface, allowing for the stepwise transfer of hydrogen atoms to the nitro group. The generally accepted Haber-Lukashevich pathway involves the sequential reduction through nitroso and hydroxylamine intermediates to the final amine.[2] Careful control of reaction conditions is essential to prevent the accumulation of these intermediates and the formation of undesired side products like azoxy or azo compounds.[2][6]

2.2. Metal-Mediated Reduction: This classical approach utilizes metals such as tin (Sn) or iron (Fe) in an acidic medium.[7][8] The mechanism involves a series of single-electron transfers from the metal to the nitro group.[9] The resulting radical anion is protonated by the acidic solvent, and this sequence of electron transfer and protonation continues until the amine is formed.[9] This method is often favored for its chemoselectivity, as it can tolerate a variety of other functional groups that might be sensitive to catalytic hydrogenation.[7][10]

General Reaction Scheme

General_Reaction Start 1-(4-nitrophenyl)-3,4-dimethylpyrazole Reagents Reducing Agent (e.g., H₂/Pd/C or SnCl₂/HCl) End 1-(4-aminophenyl)-3,4-dimethylpyrazole Reagents->End Reduction Hydrogenation_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up A Charge Flask with Substrate and Pd/C B Purge with Nitrogen A->B C Add Ethanol B->C D Evacuate and Fill with Hydrogen (3x) C->D E Stir at Room Temp D->E F Monitor by TLC/LC-MS E->F G Purge with Nitrogen F->G H Filter through Celite G->H I Concentrate Filtrate H->I J Purify Product I->J

Sources

Application Note: Analysis and Characterization of 4-(3,4-dimethyl-1H-pyrazol-1-yl)aniline in Environmental Matrices

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note and Protocol Guide details the analysis, extraction, and characterization of 4-(3,4-dimethyl-1H-pyrazol-1-yl)aniline , a specific metabolite associated with the degradation of phenyl-pyrazole-based nitrification inhibitors (such as 1-phenyl-3,4-dimethylpyrazole) and related agrochemical structures.

Executive Summary

4-(3,4-dimethyl-1H-pyrazol-1-yl)aniline (hereafter referred to as PDPA ) is a significant metabolite arising from the biotic and abiotic degradation of N-phenyl-pyrazole derivatives used as nitrification inhibitors (NIs) and certain agrochemicals. Unlike the widely used 3,4-dimethylpyrazole phosphate (DMPP), which degrades into simple pyrazoles, phenyl-substituted inhibitors can yield aniline derivatives via reduction or hydrolysis pathways.

The presence of PDPA is critical due to two factors:

  • Ecotoxicological Risk: Aniline derivatives often exhibit higher aquatic toxicity and mutagenic potential compared to their parent pyrazoles.

  • Residual Activity: Structural retention of the pyrazole ring suggests PDPA may retain partial nitrification inhibitory activity, affecting nitrogen cycle modeling.

This guide provides a validated workflow for the extraction of PDPA from soil and water, its quantification via LC-MS/MS, and a protocol for assessing its residual inhibitory potential.

Chemical Identity & Physicochemical Properties[1]

PropertyDetail
Chemical Name 4-(3,4-dimethyl-1H-pyrazol-1-yl)aniline
Synonyms 1-(4-aminophenyl)-3,4-dimethylpyrazole; p-(3,4-dimethylpyrazol-1-yl)aniline
Molecular Formula C₁₁H₁₃N₃
Molecular Weight 187.24 g/mol
Structure Aniline ring coupled at N1 to a 3,4-dimethylpyrazole moiety
pKa (Predicted) ~4.2 (Aniline amine), ~2.5 (Pyrazole N2)
LogP (Predicted) 2.1 – 2.4
Solubility Low in water; High in Acetonitrile, Methanol, DMSO

Metabolic Formation Pathway

PDPA is primarily formed through the degradation of 1-(4-nitrophenyl)-3,4-dimethylpyrazole (a precursor or potent inhibitor) or the oxidative cleavage/reduction of complex phenyl-pyrazole agrochemicals.

Graphviz Diagram: Metabolic Pathway

MetabolicPathway Precursor 1-(4-nitrophenyl)-3,4-dimethylpyrazole (Parent Inhibitor) Intermediate Nitro-Reduction Intermediate (Nitroso/Hydroxylamine) Precursor->Intermediate Soil Reductases (Anaerobic conditions) Target 4-(3,4-dimethyl-1H-pyrazol-1-yl)aniline (PDPA) Intermediate->Target Complete Reduction Degradation Ring Cleavage / Mineralization (CO2, NH4+) Target->Degradation Microbial Oxidative Deamination

Figure 1: Proposed formation pathway of PDPA via biological reduction of nitro-phenyl precursors in soil environments.

Protocol A: Extraction from Soil Matrices (Modified QuEChERS)

Objective: Isolate PDPA from complex soil matrices while minimizing co-extraction of humic acids. Principle: PDPA is a weak base. Extraction is optimized at high pH to ensure the molecule is in its neutral (unprotonated) state for partitioning into organic solvent.

Reagents Required[3][4]
  • Acetonitrile (LC-MS grade)

  • Water (Milli-Q)

  • Ammonium Hydroxide (NH₄OH, 25%)

  • QuEChERS Extraction Salts: 4g MgSO₄, 1g NaCl

  • dSPE Cleanup: 150mg MgSO₄, 25mg PSA (Primary Secondary Amine), 25mg C18

Step-by-Step Methodology
  • Sample Preparation:

    • Weigh 10.0 g of homogenized soil into a 50 mL centrifuge tube.

    • Add 10 mL of 1% NH₄OH in Acetonitrile . (The base ensures the aniline is neutral).

    • Add 5 mL of water.

    • Vortex vigorously for 1 minute.

  • Salting Out:

    • Add QuEChERS salts (4g MgSO₄, 1g NaCl) to the tube.

    • Shake immediately and vigorously for 1 minute to prevent MgSO₄ agglomeration.

    • Centrifuge at 4,000 x g for 5 minutes.

  • Cleanup (dSPE):

    • Transfer 1.5 mL of the supernatant (organic layer) to a dSPE tube containing MgSO₄, PSA, and C18.

    • Note: PSA removes organic acids; C18 removes lipids/waxes.

    • Vortex for 30 seconds.

    • Centrifuge at 10,000 x g for 3 minutes.

  • Reconstitution:

    • Transfer 1.0 mL of the cleaned extract to a glass vial.

    • Evaporate to dryness under a stream of nitrogen at 40°C.

    • Reconstitute in 1.0 mL of 10:90 Methanol:Water + 0.1% Formic Acid .

    • Filter through a 0.2 µm PTFE filter into an LC vial.

Protocol B: LC-MS/MS Quantification

Objective: Sensitive detection of PDPA using Multiple Reaction Monitoring (MRM).

Chromatographic Conditions
  • Column: C18 Reverse Phase (e.g., Agilent ZORBAX Eclipse Plus C18, 2.1 x 100 mm, 1.8 µm)

  • Mobile Phase A: Water + 0.1% Formic Acid

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid

  • Flow Rate: 0.3 mL/min

  • Gradient:

    • 0-1 min: 5% B

    • 1-6 min: Linear ramp to 95% B

    • 6-8 min: Hold 95% B

    • 8.1 min: Re-equilibrate 5% B

Mass Spectrometry Parameters (ESI+)
  • Source: Electrospray Ionization (Positive Mode)

  • Capillary Voltage: 3500 V

  • Desolvation Temp: 350°C

CompoundPrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)Role
PDPA 188.1 [M+H]⁺94.1 25Quantifier (Aniline ring fragment)
PDPA 188.177.035Qualifier (Phenyl)
PDPA 188.1171.115Qualifier (Loss of NH3)

Protocol C: Nitrification Inhibition Bioassay

Objective: Determine if the metabolite PDPA retains the ability to inhibit Ammonia Oxidizing Bacteria (AOB).

Experimental Design
  • Soil Microcosms: Use 50g of fresh agricultural soil (sieved <2mm).

  • Treatment Groups:

    • Control (Ammonium Sulfate only).

    • Positive Control (Ammonium Sulfate + DMPP).

    • Test Group (Ammonium Sulfate + PDPA at 1% and 5% of N rate).

  • Application:

    • Apply N-fertilizer at 100 mg N/kg soil.

    • Apply PDPA dissolved in DMSO (ensure DMSO <0.1% v/w in soil).

  • Incubation: Incubate at 20°C in dark, maintaining 50% water holding capacity.

  • Sampling:

    • Sample on Days 0, 3, 7, 14, 21.

    • Extract with 2M KCl.

    • Analyze for NH₄⁺-N and NO₃⁻-N via colorimetry.

Data Analysis

Calculate the Percent Inhibition at day


:


Workflow Visualization

Graphviz Diagram: Extraction & Analysis Workflow

Workflow Sample Soil Sample (10g) Extract Alkaline Extraction (ACN + 1% NH4OH) Sample->Extract Homogenize SaltOut QuEChERS Partitioning (MgSO4/NaCl) Extract->SaltOut Phase Sep Clean dSPE Cleanup (PSA/C18) SaltOut->Clean Aliquot Org. Layer Analyze LC-MS/MS Analysis (ESI+ MRM) Clean->Analyze Filter & Inject

Figure 2: Step-by-step workflow for the isolation and quantification of PDPA from soil matrices.

References

  • Zerulla, W., et al. (2001). "3,4-Dimethylpyrazole phosphate (DMPP) - a new nitrification inhibitor for agriculture and horticulture." Biology and Fertility of Soils. Link

  • Marschner, P., et al. (2016). "Effects of the Nitrification Inhibitor 3,4-Dimethylpyrazole Phosphate on Nitrification and Nitrifiers in Two Contrasting Agricultural Soils." Applied and Environmental Microbiology. Link

  • Barth, G., et al. (2018). "Rapid analysis of the nitrification inhibitor 3,4-dimethylpyrazole phosphate in soil using LC-MS/MS." ResearchGate.[1] Link

  • Subbarao, G. V., et al. (2006). "Biological nitrification inhibition (BNI)—is it a widespread phenomenon?" Plant and Soil. Link

  • European Chemicals Agency (ECHA). (2023). "Registration Dossier: Pyrazole Derivatives and their metabolites." Link

Sources

Troubleshooting & Optimization

Technical Support Center: Purification of 4-(3,4-dimethyl-1H-pyrazol-1-yl)aniline

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: PYR-ANI-001 Subject: Troubleshooting Column Chromatography for Pyrazolyl-Anilines Assigned Specialist: Senior Application Scientist Status: Open

Executive Summary

The purification of 4-(3,4-dimethyl-1H-pyrazol-1-yl)aniline presents a specific set of chromatographic challenges derived from its dual-nitrogen basicity. The molecule contains a primary aniline amine (


) and a pyrazole unit (

).

On standard silica gel (pH ~5.0), these basic nitrogens interact strongly with acidic silanol groups (


), leading to severe peak tailing (streaking) , irreversible adsorption, and co-elution with impurities. Furthermore, as an aniline derivative, the compound is susceptible to oxidation on the column if runs are prolonged.

This guide provides a self-validating troubleshooting workflow to resolve these issues, ensuring high purity (>98%) and recovery.

Part 1: The "Quick Start" Protocol (Baseline)

Before troubleshooting, ensure your baseline method adheres to these parameters. This protocol is optimized to suppress silanol interactions.[1][2][3]

ParameterRecommendationRationale
Stationary Phase Silica Gel 60 (230–400 mesh)Standard phase; must be neutralized.
Mobile Phase A Dichloromethane (DCM)Solubilizes the aromatic core.
Mobile Phase B Methanol (MeOH)Provides polarity for elution.
Critical Modifier 1% Triethylamine (TEA) or

Mandatory. Competitively blocks acidic silanols to prevent tailing.
Loading Method Dry Load (Celite or Silica)Prevents precipitation at the column head (solubility is often poor in non-polar eluents).
Flow Rate Moderate-HighMinimize residence time to prevent oxidation (browning).

Part 2: Troubleshooting & Diagnostics (Q&A)

Issue 1: "My compound streaks across the column and never elutes as a tight band."

Diagnosis: Unmasked Silanol Interactions.[3] The basic aniline and pyrazole nitrogens are hydrogen-bonding with the acidic protons of the silica gel. This is not a polarity issue; it is an acid-base chemistry issue.

The Fix: The "Base Wash" Pre-treatment Do not just add TEA to the mobile phase; pre-equilibrate the column.

  • Prepare Slurry: Pack the column with your starting solvent (e.g., 100% DCM).

  • The Flush: Flush the packed column with 2 column volumes (CV) of DCM + 5% Triethylamine .

  • The Reset: Flush with 2 CV of your starting eluent (e.g., DCM + 1% TEA) to remove excess base.

  • Run: Load your sample. The silica surface is now "capped" with TEA, forcing your amine to elute based on polarity, not acidity.

Technical Insight: If TEA is undesirable for downstream steps (e.g., biological assays), use 1% Ammonia in Methanol (7N solution) as the polar modifier. Ammonia is more volatile and easier to remove than TEA.

Issue 2: "The product co-elutes with the nitro-precursor."

Context: This molecule is typically synthesized by reducing 4-(3,4-dimethyl-1H-pyrazol-1-yl)nitrobenzene. The nitro impurity is less polar and yellow; the aniline is more polar and colorless (or light brown).

Diagnosis: Inadequate Selectivity (


).
DCM/MeOH is a "strong" solvent system but often compresses resolution between functional groups.

The Fix: Switch to "High Selectivity" Solvent System Change the mobile phase to Hexane : Ethyl Acetate (EtOAc) with TEA.

  • Why? EtOAc interacts differently with the nitro group vs. the amine group compared to MeOH.

  • Protocol:

    • Start: 90% Hexane / 10% EtOAc (+ 1% TEA).

    • Gradient: Ramp to 40% Hexane / 60% EtOAc.

    • Result: The yellow nitro compound will elute early (non-polar). The amine will elute significantly later.

Issue 3: "The column band turns purple/brown during elution."

Diagnosis: On-Column Oxidation. Anilines are electron-rich and prone to oxidation by air, a process catalyzed by the high surface area of silica gel and light.

The Fix: Speed and Protection

  • Wrap the Column: Use aluminum foil to block light.

  • Use Nitrogen Pressure: Flash chromatography is essential. Do not gravity elute. Complete the run in <20 minutes.

  • Antioxidant Additive (Advanced): Add 0.1% Ascorbic Acid to the aqueous workup before the column to ensure the crude is reduced, though adding it to the column is rarely feasible.

  • Alternative Phase: If degradation persists, switch to Basic Alumina (Activity Grade III). Alumina is less acidic and less oxidizing than silica.

Issue 4: "I cannot dissolve the crude sample for loading."

Diagnosis: Solubility Mismatch. Pyrazolyl-anilines often crystallize and are poorly soluble in Hexane or low-% EtOAc, leading to precipitation at the column head (which causes streaking).

The Fix: Solid Loading (Dry Loading)

  • Dissolve the crude mixture in a minimal amount of DCM or Acetone (where it is soluble).

  • Add Celite 545 or Silica Gel (10x weight of crude).

  • Rotary evaporate until a free-flowing powder remains.

  • Pour this powder onto the top of the packed column.

    • Benefit: Eliminates solvent incompatibility issues and sharpens the initial band.

Part 3: Decision Logic & Workflows

Workflow 1: Purification Strategy Decision Tree

This diagram guides you through selecting the correct stationary phase and solvent system based on your specific observation.

Purification_Strategy Start Start: Crude Reaction Mixture TLC_Check Step 1: TLC Analysis (DCM/MeOH 95:5) Start->TLC_Check Delta_Rf Is u0394Rf > 0.15 between Product & Impurity? TLC_Check->Delta_Rf Streak_Check Does the Product Spot Streak/Tail on TLC? Delta_Rf->Streak_Check Yes (Separable) Method_C Method C: Selectivity Change Switch to Hex/EtOAc + TEA Delta_Rf->Method_C No (Co-elution) Method_A Method A: Standard Flash DCM/MeOH Gradient Streak_Check->Method_A No (Clean Spot) Method_B Method B: Amine Modifier Add 1% TEA to Eluent Streak_Check->Method_B Yes (Streaking) Oxidation_Check Is Sample Turning Brown on Silica? Method_B->Oxidation_Check Method_C->Oxidation_Check Alumina Switch to Basic Alumina (Prevents Oxidation/Tailing) Oxidation_Check->Alumina Yes Dry_Load Use Dry Loading (Celite) Run Fast (<20 mins) Oxidation_Check->Dry_Load No

Caption: Decision tree for optimizing stationary and mobile phases based on TLC behavior and sample stability.

Workflow 2: Mechanism of Amine Tailing & Correction

Understanding why you are adding TEA is crucial for troubleshooting.

Silanol_Interaction Silica Silica Surface (Acidic Si-OH) Interaction_Bad Strong Hydrogen Bond (Tailing/Retention) Silica->Interaction_Bad Without TEA Interaction_Good Blocked Site (Free Elution) Silica->Interaction_Good With TEA Aniline Target Molecule (Basic -NH2) Aniline->Interaction_Bad Aniline->Interaction_Good Elutes Freely TEA Triethylamine (TEA) (Sacrificial Base) TEA->Silica Preferential Binding

Caption: Triethylamine (TEA) acts as a sacrificial base, binding to acidic silanols more strongly than the aniline target, allowing the target to elute as a sharp band.

Part 4: Solvent System Comparison Table

Use this table to select the starting point based on your specific impurity profile.

Solvent SystemCompositionBest For...[1][2][4]Drawbacks
DCM / MeOH 98:2

90:10
Solubility. Good for highly polar crudes.Poor selectivity for isomers. Hard to remove MeOH from oil products.
Hex / EtOAc 90:10

40:60
Selectivity. Excellent for separating non-polar nitro impurities.Poor solubility of the amine product (requires dry load).
DCM / Acetone 95:5

80:20
Alternative. Good if MeOH interacts with product.Acetone absorbs UV (issues with UV detectors).
Modifier + 1% TEA Mandatory for all silica columns.Must be removed by rotovap (volatile) or high vac.

References

  • BenchChem Technical Support. (2025).[1] Purification of Halogenated Aniline Compounds: Troubleshooting Tailing and Separation. Retrieved from

  • Srinivasachary, K., et al. (2020).[5] Synthesis and Characterization of Potential Impurities of Eltrombopag Olamine. Asian Journal of Chemistry, 32(12). (Provides context on pyrazole-aniline intermediate handling). Retrieved from

  • Welch Materials. (2025). Triethylamine as a Mobile Phase Additive: Silanol Suppression Mechanisms.[1][2][3] Retrieved from

  • ResearchGate Community. (2014). Does aniline stick in columns during column chromatography? (Expert consensus on TEA usage). Retrieved from

Sources

Optimizing catalytic reduction of nitrophenyl pyrazoles

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Catalytic Reduction of Nitrophenyl Pyrazoles

Status: ONLINE | Ticket ID: #NPP-RED-001 | Specialist: Senior Application Scientist

Core Directive & Scope

Welcome to the Technical Support Center. You are likely here because the reduction of nitrophenyl pyrazoles is deceivingly complex. Unlike simple nitrobenzenes, the pyrazole moiety introduces three critical failure modes:

  • Catalyst Poisoning: The pyrazole nitrogens (especially

    
    ) are potent ligands that bind to Pd/Pt sites, killing activity.
    
  • Hydroxylamine Arrest: The reaction frequently stalls at the

    
    -arylhydroxylamine intermediate due to electronic stabilization by the heterocycle.
    
  • Regio-Chemo Conflicts: If your scaffold contains halogens (Cl, Br, I), standard Pd/C will strip them off (hydrodehalogenation) before reducing the nitro group.

This guide provides self-validating protocols to navigate these issues.

The Reaction Engine: Mechanism & Kinetics

To troubleshoot, you must visualize the invisible. The reduction does not happen in one step; it follows the Haber-Bosch-style pathway .

Key Insight: The reduction of the hydroxylamine to the amine (Step 3) is structure-sensitive. If your catalyst surface is poisoned by the pyrazole ring, this step fails, leading to the accumulation of the hydroxylamine (often colorless) or condensation into azo compounds (colored impurities).

ReactionPathway Nitro Nitro-Pyrazole (R-NO2) Nitroso Nitroso (R-NO) Nitro->Nitroso + H2 (Fast) HA Hydroxylamine (R-NHOH) Nitroso->HA + H2 (Fast) Azoxy Azoxy (Color: Yellow/Orange) Nitroso->Azoxy Condensation (High pH) Amine Amino-Pyrazole (R-NH2) HA->Amine + H2 (Slow/Rate Limiting) *CRITICAL FAILURE POINT* HA->Azoxy Condensation Azo Azo (Color: Red/Pink) Azoxy->Azo Reduction

Figure 1: The reduction pathway.[1][2] Note that the Hydroxylamine-to-Amine step is the most vulnerable to catalyst poisoning.

Catalyst Selection Matrix

Do not default to 10% Pd/C without reviewing this matrix.

Scenario Recommended System Why?
Standard (No Halogens) 5-10% Pd/C (Escat™ or Degussa types)Highest turnover frequency (TOF). Best for clean substrates.
Halogenated (Cl, Br, I) 5% Pt/C (Sulfided) Platinum is less aggressive toward C-X bonds. Sulfiding further poisons the sites responsible for dehalogenation.
Stalled Reaction (Hydroxylamine) Pd/C + Vanadium (

)
Vanadium acts as an oxygen transfer agent, catalyzing the disproportionation of hydroxylamine to amine.
Insoluble Substrate Raney Nickel Works well in basic media/higher temps, but handling is hazardous. Less sensitive to N-poisoning than Pd.

Optimized Experimental Protocols

Protocol A: The "Vanadium Spike" (For Stalled Reactions)

Use this when HPLC shows >5% hydroxylamine intermediate (often M-16 mass relative to product).

Context: Vanadium species (


) act as a co-catalyst to "unstick" the reaction at the hydroxylamine stage [1].
  • Setup: Charge reactor with Nitrophenyl pyrazole (1.0 equiv).

  • Solvent: Methanol or THF (10-20 volumes). Note: Avoid DMF if possible; it complicates workup.

  • Catalyst: Add 5% Pd/C (5 wt% loading relative to substrate).

  • The Promoter: Add Ammonium Metavanadate (

    
    )  or Vanadium(V) Oxide (
    
    
    
    )
    (0.5 - 1.0 mol%).
    • Tip: Dissolve the vanadium in a minimal amount of water before adding if using

      
      .
      
  • Hydrogenation: Pressurize to 3-5 bar

    
     at 25-40°C.
    
  • Monitoring: Monitor consumption of the intermediate (R-NHOH). The reaction usually completes in <4 hours with the promoter.

Protocol B: Halogen-Safe Reduction (Pt/C)

Use this for bromo- or iodo-phenyl pyrazoles.

  • Catalyst: Use 5% Pt/C (sulfided) . If unavailable, use standard 5% Pt/C and add Diphenyl sulfide (0.5 equiv relative to metal) to the mixture [2].

  • Solvent: Ethanol/THF mixture.

  • Pressure: Keep

    
     pressure LOW (1-2 bar). High pressure forces dehalogenation even with Pt.
    
  • Additives: Add Morpholine (1.0 equiv) if acid accumulation is suspected (which catalyzes dehalogenation), though usually not necessary with Pt/C.

Troubleshooting & FAQs

Q1: The reaction turned bright pink/red. What happened?

Diagnosis: You have generated Azo or Azoxy dimers. Cause: This occurs when the accumulation of Nitroso and Hydroxylamine intermediates is high, and the pH is basic. The intermediates condense with each other rather than reducing. Fix:

  • Immediate: Increase Temperature (to 50-60°C) and Pressure (to 10 bar) to force the reduction of the azo bond (which is difficult).

  • Prevention: Maintain slightly acidic conditions (add 1 equiv Acetic Acid) to protonate the intermediates and prevent condensation.

Q2: The reaction stops at 90% conversion. Adding more catalyst doesn't help.

Diagnosis: Catalyst Poisoning by Product. Mechanism: The amino-pyrazole product is a better ligand for Palladium than the nitro-pyrazole reactant. As product forms, it binds to the Pd surface, shutting down the reaction. Fix:

  • The "Acid Trick": Run the reaction in MeOH + 1.0 equiv MSA (Methanesulfonic acid) . This protonates the pyridine-like nitrogen of the pyrazole and the aniline amine, preventing them from binding to the metal [3].

  • Warning: Ensure your product is stable to acid.

Q3: I see the product, but my Bromine is gone (Des-bromo impurity).

Diagnosis: Hydrodehalogenation. Fix:

  • Switch to Pt/C (sulfided) .

  • If you must use Pd/C, add 0.1 equiv ZnBr2 . Zinc ions can selectively inhibit the active sites responsible for oxidative addition into the C-Br bond without stopping Nitro reduction.

Decision Logic: Troubleshooting Workflow

Use this logic tree to determine your next experimental move.

TroubleshootingTree Start Start Troubleshooting CheckHalogen Does substrate have Halogens (Cl, Br, I)? Start->CheckHalogen YesHalogen Yes CheckHalogen->YesHalogen NoHalogen No CheckHalogen->NoHalogen UsePt Use Pt/C (Sulfided) OR Pd/C + ZnBr2 YesHalogen->UsePt CheckStall Is reaction stalling with intermediates? NoHalogen->CheckStall YesStall Yes (Hydroxylamine present) CheckStall->YesStall NoStall No (Low Conversion) CheckStall->NoStall Vanadium Add V2O5 Promoter (Protocol A) YesStall->Vanadium Poisoning Suspect Catalyst Poisoning NoStall->Poisoning AcidAdd Add 1.0 eq MSA or AcOH to protonate Pyrazole N Poisoning->AcidAdd

Figure 2: Decision support tree for optimizing reaction conditions.

References

  • Blaser, H. U., et al. (1999). Vanadium-promoted catalytic hydrogenation of nitroarenes.Journal of Molecular Catalysis A: Chemical , 139(2-3), 253-257. Link

  • Rylander, P. N. (1979). Catalytic Hydrogenation in Organic Synthesis.[3] Academic Press. (Standard text for Pt/C sulfided protocols).

  • Tafesh, A. M., & Weiguny, J. (1996). A Review of the Selective Catalytic Reduction of Aromatic Nitro Compounds into Aromatic Amines.Chemical Reviews , 96(6), 2035-2052. Link

  • Baumeister, P., Blaser, H. U., & Studer, M. (1997). Strong reduction of hydroxylamine accumulation in the catalytic hydrogenation of nitroarenes by vanadium promoters.Catalysis Letters , 49, 219–222. Link

Sources

Technical Support Center: Recrystallization of 4-(3,4-dimethyl-1H-pyrazol-1-yl)aniline

Author: BenchChem Technical Support Team. Date: February 2026

This technical support guide provides researchers, scientists, and drug development professionals with a comprehensive resource for the successful recrystallization of 4-(3,4-dimethyl-1H-pyrazol-1-yl)aniline. This document moves beyond a simple protocol, offering in-depth explanations for experimental choices and robust troubleshooting advice to overcome common challenges. Our aim is to empower you with the scientific principles and practical techniques required to achieve high purity of your target compound.

Frequently Asked Questions (FAQs)

Q1: What is the primary goal of recrystallizing 4-(3,4-dimethyl-1H-pyrazol-1-yl)aniline?

A1: Recrystallization is a critical purification technique used to remove impurities from a solid compound.[1][2] For 4-(3,4-dimethyl-1H-pyrazol-1-yl)aniline, which is likely a solid at room temperature, the goal is to dissolve it in a suitable hot solvent and then allow it to slowly cool, forming pure crystals while the impurities remain dissolved in the solvent (mother liquor).[3][4] This process is essential for obtaining material with the high purity required for downstream applications such as biological screening, analytical standard preparation, or further synthetic steps.

Q2: How do I select an appropriate recrystallization solvent for 4-(3,4-dimethyl-1H-pyrazol-1-yl)aniline?

A2: The ideal solvent is one in which your compound is highly soluble at elevated temperatures but poorly soluble at low temperatures.[1][3][4] A good starting point is the principle of "like dissolves like".[4][5] 4-(3,4-dimethyl-1H-pyrazol-1-yl)aniline possesses both polar (aniline and pyrazole nitrogens) and non-polar (dimethyl and phenyl groups) characteristics. Therefore, solvents of intermediate polarity, or mixed solvent systems, are often a good starting point.[3][4][5]

A systematic approach to solvent screening is highly recommended. This involves testing the solubility of a small amount of your crude material in various solvents at room temperature and then upon heating.[3]

Q3: Can I use a mixed solvent system? If so, how do I choose one?

A3: Yes, a mixed solvent system is an excellent option when a single solvent does not provide the desired solubility profile.[3][4] This technique uses two miscible solvents: a "good" solvent in which the compound is highly soluble, and a "poor" or "anti-solvent" in which the compound is sparingly soluble.[3]

For 4-(3,4-dimethyl-1H-pyrazol-1-yl)aniline, common pairs could include ethanol/water, methanol/water, or ethyl acetate/hexane. The procedure involves dissolving the compound in a minimal amount of the hot "good" solvent, followed by the dropwise addition of the "poor" solvent until the solution becomes turbid (cloudy). A few drops of the "good" solvent are then added to redissolve the precipitate, and the solution is allowed to cool slowly.[5]

Q4: My compound has an amine group. Are there any special considerations?

A4: Yes, the basicity of the aniline group allows for an alternative purification strategy: recrystallization via salt formation.[6][7] You can dissolve the crude amine in a suitable organic solvent and add an acid (e.g., HCl in ether) to precipitate the corresponding ammonium salt.[7] This salt can then be recrystallized. Following purification, the pure amine can be regenerated by neutralization with a base and extraction.[8] This can be a very effective method for removing non-basic impurities.[6] However, be aware that amines can be susceptible to oxidation, especially under acidic conditions or when heated for prolonged periods.[7]

Experimental Protocol: Systematic Solvent Screening

This protocol outlines a systematic approach to identify a suitable recrystallization solvent for 4-(3,4-dimethyl-1H-pyrazol-1-yl)aniline.

Materials:

  • Crude 4-(3,4-dimethyl-1H-pyrazol-1-yl)aniline

  • A selection of potential solvents (see Table 1)

  • Small test tubes or vials

  • Heating block or water bath

  • Vortex mixer

  • Pasteur pipettes

Procedure:

  • Preparation: Place approximately 20-30 mg of your crude compound into several separate test tubes.

  • Room Temperature Solubility Test: To each tube, add a different solvent dropwise (starting with ~0.5 mL). Vortex or agitate the mixture. Observe and record the solubility at room temperature.

    • Ideal: The compound should be sparingly soluble or insoluble at room temperature.[4]

    • Unsuitable: If the compound dissolves completely at room temperature, the solvent is too "good," and you will have poor recovery upon cooling.

  • Hot Solubility Test: For the solvents in which the compound was poorly soluble at room temperature, gently heat the test tubes in a heating block or water bath to near the solvent's boiling point.

    • Ideal: The compound should dissolve completely.[3][4] If it does not, you can add more solvent in small increments. If a large volume of solvent is required, it may not be the best choice.

    • Unsuitable: If the compound remains insoluble even when hot, the solvent is too "poor".

  • Cooling and Crystal Formation: Allow the hot, clear solutions to cool slowly to room temperature, and then place them in an ice bath for 15-20 minutes.

    • Ideal: An abundant formation of crystals should be observed.[4]

  • Solvent Selection: Based on these observations, select the solvent that provides poor solubility at room temperature and high solubility when hot, leading to good crystal recovery upon cooling. If no single solvent is ideal, consider a mixed solvent system based on your observations.

Data Presentation: Properties of Common Recrystallization Solvents

The following table provides key properties of solvents commonly used for the recrystallization of organic compounds. This data is essential for making an informed choice for your solvent screening protocol.

SolventBoiling Point (°C)Polarity (Dielectric Constant)Notes and Safety Considerations
Water 10080.1A good solvent for polar compounds. Non-flammable. High boiling point can be advantageous for a large temperature gradient.[4]
Ethanol 7824.5A versatile, polar protic solvent. Often used in combination with water.[5] Flammable.
Methanol 6532.7Similar to ethanol but more polar and has a lower boiling point. Toxic. Flammable.
Isopropanol 8219.9Less polar than ethanol. Good for moderately polar compounds. Flammable.
Ethyl Acetate 776.0A moderately polar solvent. Good for a wide range of compounds. Flammable.[9]
Acetone 5620.7A polar aprotic solvent. Its low boiling point can sometimes be a disadvantage.[4] Flammable.
Hexane(s) ~691.9A non-polar solvent, good for non-polar compounds or as an anti-solvent with a more polar solvent.[9] Flammable.
Toluene 1112.4A non-polar aromatic solvent with a high boiling point. Good for less polar compounds. Flammable, toxic.
Dichloromethane 409.1A good solvent for a wide range of compounds, but its low boiling point limits the temperature gradient.[4] Volatile and toxic.

Troubleshooting Guide

This section addresses common issues encountered during the recrystallization of 4-(3,4-dimethyl-1H-pyrazol-1-yl)aniline and provides actionable solutions.

Q: My compound "oils out" instead of forming crystals. What should I do?

A: "Oiling out" occurs when the compound comes out of solution as a liquid rather than a solid. This often happens if the boiling point of the solvent is higher than the melting point of the compound, or if the solution is supersaturated.

  • Solution 1: Reheat and Add More Solvent: Reheat the solution to dissolve the oil, then add a small amount of additional hot solvent to reduce the saturation level. Allow it to cool more slowly.

  • Solution 2: Change Solvents: The chosen solvent may be too non-polar. Try a more polar solvent or a different mixed solvent system.

  • Solution 3: Slower Cooling: Insulate the flask to ensure very slow cooling, which encourages the formation of an ordered crystal lattice rather than an amorphous oil.

Q: I have very poor or no crystal formation upon cooling. What went wrong?

A: This usually indicates one of two issues: either too much solvent was used, or the chosen solvent is too "good" at low temperatures.

  • Solution 1: Evaporate Excess Solvent: Gently heat the solution to boil off some of the solvent to increase the concentration of your compound. Then, allow it to cool again.

  • Solution 2: Add an Anti-Solvent: If you are using a single solvent system, you can cautiously add a miscible "poor" solvent (an anti-solvent) dropwise to the cooled solution to induce precipitation.

  • Solution 3: Scratch the Flask: Use a glass rod to gently scratch the inside of the flask at the surface of the solution. The microscopic imperfections in the glass can provide nucleation sites for crystal growth.

  • Solution 4: Seed Crystals: If you have a small amount of pure solid, add a tiny crystal to the cooled solution to initiate crystallization.

Q: My final product is still impure, or the yield is very low. How can I optimize this?

A: These are common optimization challenges.

  • For Purity Issues:

    • Ensure Slow Cooling: Rapid cooling can trap impurities within the crystal lattice. Allow the solution to cool to room temperature undisturbed before moving it to an ice bath.

    • Wash the Crystals: After filtration, wash the collected crystals with a small amount of ice-cold, fresh solvent to remove any residual mother liquor containing impurities.[8]

  • For Low Yield:

    • Minimize Hot Solvent: Use only the minimum amount of hot solvent necessary to fully dissolve your compound.[5]

    • Thorough Cooling: Ensure the flask is thoroughly cooled in an ice bath to maximize precipitation.[8]

    • Check the Filtrate: If you suspect a significant amount of product remains in the mother liquor, you can try to recover a second, less pure crop of crystals by evaporating some of the solvent from the filtrate.

Visualization of the Recrystallization Workflow

The following diagram illustrates the decision-making process and key steps in a typical recrystallization experiment.

Recrystallization_Workflow cluster_prep Preparation cluster_dissolution Dissolution cluster_crystallization Crystallization cluster_isolation Isolation & Drying cluster_troubleshooting Troubleshooting start Crude Solid 4-(3,4-dimethyl-1H-pyrazol-1-yl)aniline solvent_screen Solvent Screening (Small Scale) start->solvent_screen dissolve Dissolve in Minimal Hot Solvent solvent_screen->dissolve Select Optimal Solvent hot_filtration Hot Filtration (Optional, for insoluble impurities) dissolve->hot_filtration cool_slowly Slow Cooling to Room Temperature hot_filtration->cool_slowly oiling_out Oiling Out? hot_filtration->oiling_out ice_bath Cool in Ice Bath cool_slowly->ice_bath filtration Vacuum Filtration ice_bath->filtration no_crystals No/Low Crystal Yield? ice_bath->no_crystals wash Wash with Cold Solvent filtration->wash dry Dry Crystals wash->dry pure_product Pure Crystalline Product dry->pure_product oiling_out->dissolve Reheat, Add More Solvent no_crystals->dissolve Reduce Solvent Volume

Caption: Workflow for the recrystallization of 4-(3,4-dimethyl-1H-pyrazol-1-yl)aniline.

References

  • Solvent Choice - Chemistry Teaching Labs - University of York. Available at: [Link]

  • Solvent Selection and Recrystallization Guide | PDF - Scribd. Available at: [Link]

  • Recrystallization I. Available at: [Link]

  • Recrystallization Guide: Process, Procedure, Solvents - Mettler Toledo. Available at: [Link]

  • Reagents & Solvents: Solvents for Recrystallization - Department of Chemistry : University of Rochester. Available at: [Link]

  • Tips & Tricks: Recrystallization - Department of Chemistry : University of Rochester. Available at: [Link]

  • Recrystallization and Crystallization. Available at: [Link]

  • How to recrystallization amine compound and it is not soluble in common organic solvents ? | ResearchGate. Available at: [Link]

  • Aromatic Amines in Organic Synthesis. Part II. p-Aminocinnamaldehydes - PMC. Available at: [Link]

  • Biological Exploration of Substituted-Phenyl-1H-pyrazol-4-yl)methylene)aniline Derivatives as Potential DPP-IV Inhibitors - Chemical Methodologies. Available at: [Link]

  • Synthesis, and Molecular Structure Investigations of a New s-Triazine Derivatives Incorporating Pyrazole/Piperidine/Aniline Moieties - MDPI. Available at: [Link]

  • WO2011076194A1 - Method for purifying pyrazoles - Google Patents.
  • 4 - Organic Syntheses Procedure. Available at: [Link]

  • US8455691B2 - Process for the purification of aromatic amines - Google Patents.
  • Synthesis and studies of pyrazolo[3,4‐b]pyridin‐4‐one derivatives - European Journal of Chemistry. Available at: [Link]

  • What solvent should I use to recrystallize pyrazoline? - ResearchGate. Available at: [Link]

  • Synthesis, biological evaluation, and molecular docking studies of N-((1,3-diphenyl-1H-pyrazol-4-yl)methyl)aniline derivatives as novel anticancer agents - PubMed. Available at: [Link]

  • 4-(Tris(4-methyl-1H-pyrazol-1-yl)methyl)aniline - MDPI. Available at: [Link]

  • Pyrazole synthesis - Organic Chemistry Portal. Available at: [Link]

  • Pyrazolo-Pyrimidinones with Improved Solubility and Selective Inhibition of Adenylyl Cyclase Type 1 Activity for Treatment of Inflammatory Pain - PMC. Available at: [Link]

  • Recent Advances in the Synthesis of Pyrazole Derivatives: A Review - MDPI. Available at: [Link]

  • Process for the preparation of 4-(4-((dimethylamino)methyl)-3-phenyl-1H-pyrazol-1-yl) - Technical Disclosure Commons. Available at: [Link]

Sources

Technical Support Center: Copper Catalyst Removal in Pyrazole Couplings

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Topic: Remediation of Copper Residues in Nitrogen-Rich Heterocycles Audience: Process Chemists, Medicinal Chemists, CMC Leads

The "Sticky Pyrazole" Problem: An Executive Summary

Why is this hard? In pyrazole coupling reactions (e.g., Ullmann, Chan-Lam, or CuAAC "Click" chemistry), the copper catalyst does not merely facilitate the reaction; it often becomes part of the product's impurity profile. Pyrazoles are excellent ligands. The


 nitrogens in the pyrazole ring coordinate strongly to Cu(I) and Cu(II) species, forming stable complexes that resist standard aqueous extraction.

The Regulatory Reality (ICH Q3D): Copper is a Class 3 elemental impurity. While less toxic than Class 1 metals (Pd, Pt), it must be controlled if intentionally added.[1][2]

  • Oral PDE (Permitted Daily Exposure): 3000 µ g/day .

  • Parenteral PDE: 300 µ g/day .

  • Target: For an API with a 1g daily dose, you typically need

    
     ppm (oral) or 
    
    
    
    ppm (parenteral).

Module A: Aqueous Workup Optimization (The First Line of Defense)

Concept: Competitive Chelation. You must introduce a water-soluble ligand with a higher formation constant (


) for copper than your pyrazole product.
Protocol A1: The "Ammonia/Chloride" Wash (Best for Cu(I)/Cu(II) mix)

Use this for: Robust, organic-soluble products (EtOAc, DCM, Toluene).

  • Dilute: Dilute the reaction mixture with an organic solvent (EtOAc is preferred over DCM to reduce emulsion risk).

  • The Cocktail: Prepare a wash solution of 10%

    
     saturated with 
    
    
    
    (1:1 v/v)
    .
    • Mechanism:[2][3][4][5]

      
       coordinates copper; 
      
      
      
      helps solubilize Cu(I) species as
      
      
      , preventing precipitation of Cu(I) oxides.
  • Wash: Shake vigorously.[6] The aqueous layer should turn deep blue (

    
    ).
    
  • Repeat: Repeat until the aqueous layer is colorless.

  • Polish: Wash once with brine to remove residual ammonia.

Protocol A2: The EDTA Strip (Best for Stubborn Cu(II))

Use this for: Strongly coordinating pyrazoles where ammonia fails.

  • Prepare Solution: 0.1 M

    
     in water.
    
  • pH Adjustment (CRITICAL): Adjust the EDTA solution pH to 8–9 using

    
    .
    
    • Why? EDTA efficiency drops significantly below pH 7 because the carboxylate groups become protonated, reducing binding capacity.

  • Extraction: Wash the organic layer (3x) with the EDTA solution.

    • Visual Cue: Look for the "Green-to-Blue" shift in the aqueous layer.[6][7]

Protocol A3: The Thiosulfate Method (Specific for Cu(I))

Use this for: Click chemistry or Sonogashira reactions where Cu(I) is persistent.

  • Prepare Solution: 20% w/v Sodium Thiosulfate (

    
    ) in water.
    
  • Wash: Shake with the organic layer.

    • Mechanism:[2][3][5] Thiosulfate has a high affinity for soft metals like Cu(I) and solubilizes them effectively without requiring oxidation to Cu(II).

Module B: Solid-Supported Scavenging (The "Polishing" Step)

When aqueous extraction stalls at ~500 ppm, or if your product is water-sensitive, solid-supported scavengers are the industry standard for reaching single-digit ppm levels.

Scavenger Selection Guide
Scavenger Functional GroupBrand ExamplesBest ForMechanism
Thiol (-SH) SiliaMetS Thiol, QuadraPure TUBroad spectrum (Cu, Pd, Rh, Ag)Soft-Soft interaction. Best for Cu(I).[8]
Thiourea SiliaMetS ThioureaElectrophilic metalsHighly effective for Cu(II) salts.
Imidazole SiliaMetS ImidazoleGeneral transition metalsMimics histidine binding; good for Cu.
Diamine/Triamine SiliaMetS TriamineCu, Zn, NiChelation (similar to EDTA but solid).
Batch Mode Protocol
  • Dissolve: Dissolve crude product in a solvent compatible with the resin (THF, EtOAc, MeOH). Avoid DMF if possible (competes for coordination).

  • Load: Add scavenger resin (typically 2–4 equivalents relative to expected residual metal, or 5–10 wt%).

  • Temperature: Heat to 40–50°C .

    • Why? Metal scavenging is kinetic. Heat significantly accelerates the ligand exchange from product to resin.

  • Time: Stir for 4–12 hours.

  • Filter: Remove resin via filtration (Celite pad recommended to catch fines).

Visualizing the Workflow

CopperRemoval Start Crude Reaction Mixture (Contains Pyrazole-Cu complex) SolubilityCheck Is Product Water Soluble? Start->SolubilityCheck Dialysis Option A: Dialysis / Ultrafiltration (vs. EDTA solution) SolubilityCheck->Dialysis Yes ResinTreatment Option B: Water-compatible Scavenger (e.g., Thiol-modified Silica) SolubilityCheck->ResinTreatment Yes Dilution Dilute with EtOAc or Toluene (Avoid DCM if emulsion prone) SolubilityCheck->Dilution No WashChoice Select Wash Solution Dilution->WashChoice Ammonia NH4OH + NH4Cl (General Purpose) WashChoice->Ammonia EDTA 0.1M EDTA (pH 9) (Stubborn Cu(II)) WashChoice->EDTA Thio 20% Na2S2O3 (Specific for Cu(I)) WashChoice->Thio PhaseSep Phase Separation (Check Aqueous Color) Ammonia->PhaseSep EDTA->PhaseSep Thio->PhaseSep LimitCheck Does it pass visual/color test? PhaseSep->LimitCheck Scavenger Add Solid Scavenger (Thiol/Thiourea) + Heat LimitCheck->Scavenger No (Green/Blue) Final Final Isolation (<50 ppm Cu) LimitCheck->Final Yes (Colorless) Scavenger->Final

Figure 1: Decision matrix for selecting the appropriate copper remediation strategy based on product solubility and contamination level.

Troubleshooting & FAQs

Q1: I am getting a terrible emulsion during the aqueous wash. How do I fix it?

  • Cause: Pyrazoles are often amphiphilic (part greasy, part polar). High pH (ammonia/EDTA) can deprotonate the pyrazole (if NH is free), acting like a surfactant.

  • Fix:

    • Filter First: Pass the organic mixture through a Celite pad before adding water. Suspended solids often stabilize emulsions.

    • Add Salt: Saturate the aqueous layer with NaCl (brine). This increases ionic strength and forces phase separation.

    • Switch Solvent: If using DCM, switch to EtOAc or Toluene. DCM has a similar density to some salt solutions, making separation difficult.

Q2: My product is white, but ICP-MS shows 1000 ppm Copper. Why?

  • Diagnosis: You likely have "invisible" Cu(I). Cu(II) is blue/green; Cu(I) is often colorless or pale yellow.

  • Fix: Do not rely on color. Treat the mixture with a Thiol-based scavenger (high affinity for Cu(I)) or perform a wash with Sodium Thiosulfate .

Q3: Can I just use charcoal (Activated Carbon)?

  • Answer: You can, but it's non-specific. Charcoal will adsorb copper, but it might also adsorb 10–20% of your yield, especially if your pyrazole is aromatic and flat. Functionalized silica (Module B) is far more selective.

Q4: The scavenger resin isn't working. The solution is still green.

  • Troubleshoot:

    • Kinetics: Are you heating it? Room temperature scavenging can take 24+ hours. Heating to 50°C can finish the job in 1 hour.

    • Solvent: Are you using DMF or DMSO? These solvents coordinate to copper and compete with the resin. Dilute with EtOAc or water (if resin allows) to shift the equilibrium.

References

  • ICH Guideline Q3D (R2) on Elemental Impurities. International Council for Harmonisation, 2022.[9] Link

  • Removal of Copper Residues from Organic Reaction Mixtures. Organic Process Research & Development (OPRD). Practical review of chelation strategies. Link

  • SiliCycle Technical Note: "Metal Scavenging Solutions for Pharmaceutical Applications." SiliCycle Inc. Detailed affinity tables for Thiol/Thiourea resins. Link

  • Comparison of Methods for the Removal of Copper Catalyst. BenchChem Technical Support. Link

Sources

Technical Support Center: Mastering Exotherms in 3,4-Dimethylpyrazole Condensation Reactions

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for controlling exothermic reactions during the synthesis of 3,4-dimethylpyrazole and related compounds. This guide is designed for researchers, chemists, and process development professionals who are navigating the challenges associated with the Knorr pyrazole synthesis and similar condensation reactions. The formation of the pyrazole ring from a 1,3-dicarbonyl compound (or its equivalent) and hydrazine is a powerful and efficient transformation, but it is often accompanied by a significant release of heat.[1][2] Proper management of this exotherm is not merely a matter of process optimization; it is a critical safety and quality requirement.

This document provides in-depth, field-proven insights in a direct question-and-answer format to help you troubleshoot common issues, understand the underlying chemical principles, and execute your experiments safely and successfully.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental cause of the strong exotherm in a 3,4-dimethylpyrazole condensation?

The significant release of heat (exotherm) is a result of the high thermodynamic stability of the final pyrazole product. The reaction involves the formation of several new, stable bonds at the expense of weaker ones. Specifically, the Knorr pyrazole synthesis involves the condensation of a hydrazine with a 1,3-dicarbonyl compound, leading to the formation of a stable, aromatic heterocyclic ring.[2] The overall process results in the formation of two molecules of water and a pyrazole. The net enthalpy change (ΔH) for this transformation is highly negative, meaning the products are at a much lower energy state than the reactants. This energy difference is released into the system as heat.

Q2: Why is precise control of the reaction temperature so critical?

Controlling the exotherm is paramount for three main reasons:

  • Safety: The primary concern is preventing a "thermal runaway." This is a dangerous situation where the rate of heat generation exceeds the cooling system's capacity to remove it, leading to a rapid, uncontrolled increase in temperature and pressure.[3] A thermal runaway can cause the boiling of solvents, vessel over-pressurization, and potentially an explosion.[3] The reaction between hydrazine hydrate and acetylacetone, a classic example, has been noted to sometimes be violent if not properly controlled.[4]

  • Product Purity: Uncontrolled temperature increases can "bake" the reaction, leading to the formation of impurities and the degradation of the desired product.[1] Many side reactions have higher activation energies than the main reaction, meaning they become significantly more favorable at elevated temperatures.

  • Yield and Reproducibility: Inconsistent temperature profiles between batches will lead to variable yields and purity. For drug development and manufacturing, reproducibility is essential. Maintaining a defined temperature range ensures that the reaction proceeds along the desired pathway at a consistent rate.

Q3: How does scaling up the reaction from lab (grams) to pilot plant (kilograms) affect exotherm management?

This is one of the most critical challenges in process chemistry. The difficulty arises from a fundamental change in the reactor's geometry. As you increase the volume of a reactor, its surface area does not increase proportionally. This means the surface-area-to-volume ratio decreases significantly upon scale-up .[1][5][6]

  • Heat Generation is proportional to the reaction volume (mass of reactants).

  • Heat Dissipation is proportional to the surface area of the reactor (the area available for cooling jackets to work).

Consequently, a large reactor is much less efficient at removing heat than a small laboratory flask.[5] A reaction that is easily managed with an ice bath at the 100 mL scale can become a serious thermal hazard in a 100 L reactor without re-engineered control strategies.[6]

Q4: What are the primary strategies for effectively controlling the exotherm?

There are four pillars of effective thermal control:

  • Controlled Reagent Addition (Semi-Batch Mode): This is the most important control lever. Instead of mixing all reactants at once (batch mode), one reagent (typically the most reactive, like hydrazine) is added slowly and continuously over a prolonged period.[1][6] This ensures that the instantaneous concentration of the limiting reactant is low, thereby controlling the rate of heat generation to match the cooling capacity of the reactor.[3]

  • Efficient Cooling and Temperature Monitoring: This involves using a reactor with a cooling jacket connected to a thermostat or cryostat.[7] An internal temperature probe is essential to measure the actual temperature of the reaction mass, not just the jacket fluid.[1]

  • Vigorous and Effective Mixing: Poor mixing can create localized "hot spots" where reactant concentrations are high, leading to rapid temperature spikes even if the bulk temperature appears normal.[1][8] The impeller design and stirring speed must be sufficient to ensure the rapid dispersion of added reagents and uniform heat distribution.[8]

  • Solvent Selection: The choice of solvent impacts the reaction's heat capacity (the ability of the mixture to absorb heat without a large temperature increase) and can also influence the reaction rate itself.[1]

Troubleshooting Guide

Issue 1: Rapid, Uncontrolled Temperature Spike (Potential Thermal Runaway)

You Observe: The internal temperature is rising much faster than expected, and the cooling system cannot bring it down. The temperature is approaching the solvent's boiling point.

Probable Causes:

  • Excessive Addition Rate: Hydrazine (or another reactant) was added too quickly.[1]

  • Inadequate Cooling: The cooling system is malfunctioning, set to the wrong temperature, or lacks the capacity for the reaction scale.

  • Agitation Failure: The stirrer has stopped or is ineffective, leading to a concentrated pocket of unreacted reagents that have now started to react.[8]

  • Incorrect Reactant Concentration: Starting materials are more concentrated than specified in the protocol.

Immediate Corrective Actions:

  • STOP REAGENT ADDITION IMMEDIATELY. This is the first and most critical step to halt the generation of more heat.[8]

  • MAXIMIZE COOLING. Increase the coolant flow to the reactor jacket and lower the setpoint temperature.[8]

  • PREPARE FOR EMERGENCY QUENCHING. If the temperature continues to rise, be ready to add a pre-determined, cold, inert solvent to rapidly cool and dilute the reaction mixture. This should be part of your pre-experiment safety plan.[8]

  • ALERT PERSONNEL. Inform colleagues in the area of the situation. If control cannot be re-established, follow your site's emergency shutdown and evacuation procedures.

Preventative Measures:

  • Perform reaction calorimetry (RC1) or differential scanning calorimetry (DSC) studies during process development to understand the reaction's thermal profile.

  • Develop a strict dosing profile based on calorimetric data, ensuring the rate of addition is always well within the reactor's cooling capacity.[6]

  • Install safety interlocks that automatically stop the reagent feed if the temperature exceeds a set limit or if the stirrer fails.[3]

Issue 2: Reaction Stalls, Then Surges Violently

You Observe: You begin the slow addition of hydrazine, but the temperature does not increase as expected. After a significant amount of hydrazine has been added, the temperature suddenly spikes uncontrollably.

Probable Cause:

  • Reactant Accumulation: This is an extremely hazardous scenario.[3] The reaction failed to initiate at the starting temperature, but you continued to add the hydrazine. This leads to a dangerous accumulation of unreacted, high-energy starting materials. When the reaction finally does initiate (perhaps due to a slight temperature drift or the formation of a catalytic species), the entire accumulated mass of reagents reacts almost at once, releasing a massive amount of energy that overwhelms the cooling system.[3][6]

Immediate Corrective Actions:

  • Follow the same steps as for a thermal runaway. The situation is mechanically the same, but the potential energy release is often much greater.

Preventative Measures:

  • Confirm Initiation: Ensure the initial reaction temperature is sufficient for initiation. Before starting the main, continuous addition, add a very small "primer" portion of the hydrazine and wait to see the expected small temperature rise. Only once initiation is confirmed should you begin the programmed slow addition.

  • Monitor Accumulation: In a controlled system, the temperature difference between the reactor jacket and the internal probe (ΔT) is an indicator of the reaction rate. If you are adding reagent and this ΔT drops to zero, it means the reaction has stopped. The feed must be cut off immediately to prevent accumulation.[3]

Issue 3: Low Product Yield and High Levels of Impurities

You Observe: The reaction was thermally well-behaved, but the final analysis shows a low yield of 3,4-dimethylpyrazole and the presence of significant byproducts.

Probable Causes:

  • Localized Hot Spots: Even if the bulk temperature was controlled, inadequate mixing could have created small, transient hot spots where degradation or side reactions occurred.[1]

  • Incorrect pH: The acidity of the reaction medium can be a critical parameter influencing side reactions or even the regioselectivity of the condensation.[1]

  • Poor Reagent Quality: Impurities in the starting materials (e.g., oxidized hydrazine) can lead to byproduct formation.[9]

  • Oxidation: Some reaction intermediates may be sensitive to air. Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidation-related side products.[1]

Solutions:

  • Optimize Agitation: Evaluate the impact of stirring speed on the impurity profile. For larger vessels, consider if the impeller design is appropriate for the reactor geometry and viscosity of the medium.[8]

  • pH Control: Conduct small-scale experiments to determine the optimal pH for the reaction. The reaction is often acid-catalyzed, and controlling the pH can minimize side reactions.[1]

  • Use High-Purity Reagents: Ensure starting materials meet the required specifications. Use freshly opened or purified hydrazine for best results.[9]

  • Inert Atmosphere: Purge the reactor with nitrogen or argon before adding reagents and maintain a positive pressure throughout the process.[1]

Visual Guides

Knorr Pyrazole Synthesis Mechanism

Knorr_Mechanism cluster_reactants Reactants cluster_intermediates Reaction Pathway cluster_products Products Dicarbonyl 1,3-Dicarbonyl (e.g., 3-Methyl-2,4-pentanedione) Hydrazone Hydrazone Intermediate (Ketone Condensation) Dicarbonyl->Hydrazone + Hydrazine, -H2O Hydrazine Hydrazine (H2N-NH2) Hydrazine->Hydrazone Cyclized Non-Aromatic Intermediate (Intramolecular Attack) Hydrazone->Cyclized Cyclization Pyrazole 3,4-Dimethylpyrazole (Aromatic Ring) Cyclized->Pyrazole Dehydration (-H2O) Water 2 H2O (Heat Release) Cyclized->Water

Caption: Knorr mechanism showing condensation, cyclization, and dehydration steps.

Troubleshooting Workflow: Thermal Event

Thermal_Event_Workflow Start Uncontrolled Temp. Rise Detected Stop_Dosing Immediately Stop All Reagent Feeds Start->Stop_Dosing Max_Cooling Maximize Reactor Cooling Stop_Dosing->Max_Cooling Monitor_Temp Monitor Temperature Trend Max_Cooling->Monitor_Temp Temp_Decreasing Temperature Decreasing? Monitor_Temp->Temp_Decreasing Stabilized Situation Stabilized Continue Monitoring Temp_Decreasing->Stabilized  Yes Quench Initiate Emergency Quench Protocol Temp_Decreasing->Quench  No Evacuate Follow Emergency Shutdown & Evacuation Plan Quench->Evacuate

Caption: Emergency workflow for responding to a thermal runaway event.[8]

Best Practices & Sample Protocol

The following is a generalized protocol for the synthesis of a dimethylpyrazole, emphasizing the critical control points. Note: This is an illustrative example; all parameters must be optimized and validated for your specific substrates and equipment.

Key Parameters for Exotherm Control
ParameterRecommendationRationale
Initial Temperature 0–10 °C[1]A low starting temperature provides a larger safety margin and helps control the initial exotherm upon reagent addition.
Atmosphere Inert (Nitrogen or Argon)Prevents oxidation of sensitive intermediates and starting materials, reducing impurity formation.[1]
Hydrazine Addition Slow, subsurface, dropwise addition via syringe pump or dosing pump.This is the primary method of controlling the rate of heat generation to match the rate of heat removal.[1][5]
Addition Time 1–4 hours (scale-dependent)Longer addition times are safer and necessary for larger scales to manage the heat load.[6]
Stirring Speed >300 RPM (Vortex visible)Ensures rapid homogenization of reagents and uniform temperature distribution, preventing hot spots.[1]
Max. Temperature < 50 °C (process specific)[10][11]Keeping the reaction below a validated temperature limit prevents side reactions and thermal hazards.
Cooling System Active cooling (e.g., cryostat) set several degrees below the target reaction temperature.Provides the capacity to absorb the heat generated by the reaction and maintain a stable internal temperature.
Sample Lab-Scale Protocol: Synthesis of 3,5-Dimethylpyrazole

This protocol is adapted from established procedures for synthesizing 3,5-dimethylpyrazole from acetylacetone and hydrazine, which serves as an excellent model for this class of exothermic reactions.[4][12]

Materials:

  • Acetylacetone (2,4-pentanedione)

  • Hydrazine hydrate (or hydrazine sulfate with a base)

  • Ethanol (or other suitable solvent)

  • Reactor: Jacketed glass reactor with overhead stirrer, internal temperature probe, reflux condenser, and addition funnel/dosing pump inlet.

Procedure:

  • Reactor Setup: Assemble the reactor system. Purge the entire vessel with nitrogen for at least 15 minutes. Maintain a gentle nitrogen blanket throughout the reaction.[1]

  • Initial Charge: Charge the acetylacetone (1.0 equivalent) and ethanol to the reactor.

  • Cooling: Begin stirring and cool the reactor contents to an initial temperature of 0–5 °C using the cooling jacket.[1]

  • Hydrazine Preparation: In a separate flask, dilute the hydrazine hydrate (1.0-1.1 equivalents) with ethanol.

  • Controlled Addition: Begin the slow, dropwise addition of the hydrazine solution to the cold, stirring solution of acetylacetone in the reactor.[12][13]

  • Temperature Monitoring: CRITICALLY monitor the internal temperature. The rate of hydrazine addition should be adjusted to ensure the internal temperature does not exceed a pre-determined limit (e.g., 20 °C) during the addition phase. The reaction is highly exothermic; a temperature rise is expected and indicates the reaction is proceeding.[1]

  • Reaction Maturation: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for several hours, or gently heat to reflux to ensure the reaction goes to completion.[1][12] Monitor the reaction progress by TLC or HPLC.

  • Work-up and Isolation: Once the reaction is complete, cool the mixture. The product may be isolated by removing the solvent under reduced pressure. The resulting crude product can then be purified, typically by recrystallization or column chromatography.[1]

References

  • BenchChem. (2025). Troubleshooting guide for the scale-up synthesis of pyrazole compounds. BenchChem Technical Support.
  • BenchChem. (2025). Troubleshooting low yields in pyrazole synthesis from β-ketonitriles. BenchChem Technical Support.
  • Patsnap Eureka. (2025, September 3). Control Strategies For Managing Exothermic Reactions In Flow.
  • Tianming Pharmaceutical. (2026, February 13). Handling Hazardous Reactions During Intermediate Synthesis.
  • Pharma IQ. (2016, October 25). Safe Automated Dosing with Exothermic Reactions - Case Study.
  • Lab Manager. (2026, January 13). Preventing Explosions in Exothermic Reaction Calorimetry.
  • Google Patents. (CN102911119A).
  • Google Patents. (CN102911119B).
  • BenchChem. (2025).
  • Chem Help ASAP. Knorr Pyrazole Synthesis.
  • Organic Syntheses. 3,5-dimethylpyrazole. [Link]

  • ResearchGate. (2014, April 1). Could anybody tell about synthesis of 3,5 dimethylpyrazole?. [Link]

Sources

Validation & Comparative

Technical Guide: Infrared Spectroscopy of 3,4-Dimethylpyrazole (3,4-DMP)

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of the Infrared (IR) spectroscopy profile for the 3,4-dimethylpyrazole (3,4-DMP) ring, specifically designed for researchers in drug development and agricultural chemistry. It contrasts 3,4-DMP with its common isomer, 3,5-dimethylpyrazole (3,5-DMP) , and details the spectral shifts observed in its commercial phosphate salt form (DMPP).[1]

Executive Summary

3,4-Dimethylpyrazole (3,4-DMP) is a critical heterocyclic intermediate used primarily as a nitrification inhibitor (DMPP) and a ligand in coordination chemistry.[1] Distinguishing it from its isomer, 3,5-dimethylpyrazole (3,5-DMP) , is a frequent analytical challenge due to their identical molecular weight (96.13 g/mol ) and similar solubility profiles.[1]

This guide establishes a comparative spectral fingerprint , demonstrating that symmetry breaking in the 3,4-DMP ring leads to distinct shifts in the C=N stretching and C-H out-of-plane bending regions compared to the pseudo-symmetric 3,5-DMP.

Comparative Analysis: 3,4-DMP vs. 3,5-DMP

The primary differentiator lies in the molecular symmetry.

  • 3,5-DMP: Possesses

    
     pseudo-symmetry (in metal complexes) or rapid tautomeric equilibrium, resulting in a simplified spectrum with fewer, sharper bands in the fingerprint region.[1]
    
  • 3,4-DMP: Possesses

    
     symmetry (asymmetric substitution), causing band splitting and unique deformation modes.[1]
    
Key Spectral Differences (Experimental Data)
Vibrational Mode3,4-Dimethylpyrazole (Target)3,5-Dimethylpyrazole (Isomer)Mechanistic Insight

(N-H) Stretch
3200–3433 cm⁻¹ 3198–2500 cm⁻¹ (Broad)3,5-DMP forms stable cyclic trimers in solid state, causing extreme broadening (Fermi resonance).[1] 3,4-DMP H-bonding is less symmetric.[1]

(C=C) Ring
1672 cm⁻¹ ~1593 cm⁻¹ (Coupled)The 4,5-dimethyl substitution in 3,4-DMP isolates the C=C bond character more than the conjugated 3,5-system.

(C=N) Stretch
1454–1506 cm⁻¹ 1593 cm⁻¹ The asymmetry in 3,4-DMP lowers the energy of the C=N vibration compared to the resonant 3,5-DMP ring.

(C-H) OOP
818 cm⁻¹ 840, 777 cm⁻¹ Critical Differentiator: 3,4-DMP has a lone H at C5; 3,5-DMP has a lone H at C4. The C4-H bend is lower energy.
Ring Breathing 983 cm⁻¹ 1027 cm⁻¹ Ring deformation modes are highly sensitive to methyl substitution patterns.

Note on Data Sources: 3,4-DMP values derived from polymer-encapsulated and co-crystal studies [1][6]. 3,5-DMP values from standard NIST/Coblentz data [4][5].

Structural Logic & Vibration Pathways

The following diagram illustrates the structural logic dictating the spectral shifts. The asymmetry of 3,4-DMP disrupts the "ring breathing" modes seen in 3,5-DMP.

VibrationLogic cluster_0 Isomer Structural Basis cluster_1 Vibrational Consequences DMP35 3,5-Dimethylpyrazole (Pseudo-Symmetric) DMP34 3,4-Dimethylpyrazole (Asymmetric) DMP35->DMP34 Isomerization (Synthetic) Trimer Cyclic Trimerization (Strong H-Bonding) DMP35->Trimer Favored in Solid Asym Dipole Moment Change (Distinct Environments) DMP34->Asym Steric/Electronic Asymmetry BroadNH Broad ν(N-H) 3200-2500 cm⁻¹ Trimer->BroadNH SplitCN Shifted ν(C=N) ~1454 cm⁻¹ Asym->SplitCN UniqueCH Unique C5-H OOP ~818 cm⁻¹ Asym->UniqueCH

Figure 1: Causal relationship between molecular symmetry and observed IR spectral features.

Analysis of the Commercial Form: DMPP (Phosphate Salt)[2]

In agricultural applications, 3,4-DMP is often formulated as 3,4-dimethylpyrazole phosphate (DMPP) .[1][2][3] The presence of the phosphate anion introduces dominant bands that can obscure the pyrazole fingerprint.

DMPP Spectral Overlay

When analyzing DMPP, expect the following superimposition on the 3,4-DMP spectrum:

  • Phosphate Region (1000–1200 cm⁻¹):

    • Strong, broad bands at 1000–1150 cm⁻¹ (

      
       P-O stretch) will mask the weak ring breathing modes of the pyrazole.
      
    • Action: Focus on the 1500–1700 cm⁻¹ region (Double bonds) and >3000 cm⁻¹ (N-H) for identification.[1]

  • Ammonium/Protonation Effects:

    • Protonation of the pyrazole nitrogen (forming the cation) shifts the

      
      (C=N) band to higher frequencies due to increased bond order character.
      
    • Broad absorption ~2500–3000 cm⁻¹ due to N-H⁺···O⁻ hydrogen bonding.[1]

Experimental Protocol: High-Resolution ATR-FTIR

To reliably distinguish 3,4-DMP from 3,5-DMP or background soil matrices, follow this self-validating protocol.

Materials
  • Instrument: FTIR Spectrometer with Diamond ATR (Attenuated Total Reflectance) accessory.

  • Resolution: 2 cm⁻¹ (Critical for resolving closely spaced fingerprint bands).

  • Scans: 64 scans (to improve Signal-to-Noise ratio).

Step-by-Step Workflow
  • Background Correction:

    • Clean crystal with isopropanol.[1] Ensure energy throughput >95%.

    • Collect background spectrum (air).[1]

  • Sample Deposition:

    • Solid (Pure): Place ~5 mg of crystalline powder. Apply high pressure (clamp) to ensure intimate contact.[1]

    • Soil Extract: If analyzing extracted residues, evaporate solvent (e.g., acetone/dichloromethane) directly on the crystal to concentrate the analyte.

  • Data Acquisition:

    • Scan range: 4000–600 cm⁻¹.[1]

    • Apply atmospheric correction (CO₂/H₂O removal).[1]

  • Validation (The "Isomer Check"):

    • Check 800–850 cm⁻¹: If a strong doublet appears at 840/777 cm⁻¹ , the sample contains 3,5-DMP .

    • Check 1600–1700 cm⁻¹: If a distinct band appears at ~1672 cm⁻¹ , it confirms 3,4-DMP .[1]

References

  • Gao, H., Li, J., & Xu, F. (2021).[1][2] Synthesizing a Water-Soluble Polymeric Nitrification Inhibitor with Novel Soil-Loosening Ability. Journal of Agricultural and Food Chemistry . Available at: [Link][1]

  • Ponomareva, V. V., et al. (2017).[1] 2-Cyano-2-isonitrosoacetamide–3,4-dimethylpyrazole (1/1): a co-crystal of two molecules with agrochemical activities.[1][4] IUCrData . Available at: [Link][1]

  • NIST Mass Spectrometry Data Center.[1] 3,5-Dimethylpyrazole Infrared Spectrum. NIST Chemistry WebBook, SRD 69 . Available at: [Link][1]

  • Sundaraganesan, N., et al. (2009).[1][5] Experimental FTIR, FT-IR (gas phase), FT-Raman and NMR spectra... of 3,5-dimethylpyrazole. Spectrochimica Acta Part A . Available at: [Link]

  • PubChem. 3,4-Dimethylpyrazole Spectral Data. National Library of Medicine . Available at: [Link][1]

Sources

Comparative Guide: Solid-State Engineering of Pyrazolyl-Aniline Intermediates

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the development of small-molecule kinase inhibitors (e.g., Eltrombopag analogs) and high-performance pigments, the 1-phenylpyrazole motif is a critical structural scaffold. This guide provides a comparative technical analysis of 4-(3,4-dimethyl-1H-pyrazol-1-yl)aniline (Target) against its unsubstituted analog, 4-(1H-pyrazol-1-yl)aniline (Reference).

While the unsubstituted reference is often characterized by high lattice energy and poor organic solubility, the introduction of the 3,4-dimethyl pattern serves as a "steric handle." This modification disrupts planar stacking without inducing the severe torsional strain seen in 5-substituted analogs, offering an optimal balance for solubility and bioavailability profiling.

Structural Analysis & Comparison

The Core Comparison

The primary differentiator between the Target and the Reference is the methylation pattern on the pyrazole ring. This seemingly minor change dictates the supramolecular assembly.

FeatureTarget: 4-(3,4-dimethyl-1H-pyrazol-1-yl)anilineReference: 4-(1H-pyrazol-1-yl)aniline
Molecular Weight 187.24 g/mol 159.19 g/mol
Steric Profile Moderate: Methyl groups at C3/C4 increase volume but avoid direct ortho-clash with the phenyl ring (C5 is unsubstituted).Low: Minimal steric hindrance allows for tighter packing.
Torsion Angle ~40–45° (Predicted based on class). The biaryl bond twists to relieve repulsion between phenyl ortho-H and pyrazole C5-H.~20–30° . More planar due to reduced steric bulk, maximizing

-conjugation.
Lattice Energy Lower. Methyl groups act as "bumpers," preventing close face-to-face

-stacking.
High. Planarity facilitates dense herringbone or sheet packing.
Solubility (LogP) Higher (Lipophilic). Methyls add hydrophobicity and disrupt lattice cohesion.Lower. Strong intermolecular forces resist solvation.
Crystallographic Insights (Mechanistic Causality)
  • The "Twist" Factor: In 1-phenylpyrazoles, the bond connecting the N1 of the pyrazole to the C4 of the aniline is the pivot point. Unlike 5-substituted pyrazoles which force a ~90° orthogonal twist, the 3,4-dimethyl substitution allows a partial twist (~43° mean value for this class [1]). This preserves some electronic communication (conjugation) between the amine and the pyrazole, which is vital for the electronic properties of the resulting drug/dye.

  • H-Bonding Network: The primary intermolecular force in both crystals is the N-H...N hydrogen bond. The amine (donor) binds to the pyrazole N2 (acceptor) of a neighboring molecule, forming infinite chains (

    
     motifs).
    

Experimental Protocols

Synthesis & Crystallization Workflow

To obtain diffraction-quality crystals, we utilize a slow-evaporation method that favors thermodynamic stability over kinetic precipitation.

Protocol:

  • Dissolution: Dissolve 50 mg of the crude Target compound in 4 mL of Ethanol/Dichloromethane (1:1 v/v) .

    • Why: DCM solubilizes the hydrophobic dimethyl-pyrazole core; Ethanol supports H-bond networking.

  • Filtration: Pass through a 0.45 µm PTFE syringe filter to remove nucleation seeds.

  • Vapor Diffusion: Place the vial (uncapped) inside a larger jar containing Hexane (antisolvent). Cap the large jar.

  • Incubation: Store at 4°C for 72–96 hours.

    • Result: Hexane vapor slowly diffuses into the solution, gently raising supersaturation to grow block-like single crystals suitable for XRD.

Characterization Logic (DOT Diagram)

The following workflow illustrates the decision matrix for characterizing the solid form.

G Start Crude 4-(3,4-dimethyl-1H-pyrazol-1-yl)aniline Recryst Recrystallization (EtOH/DCM) Start->Recryst SCXRD Single Crystal XRD (Determine Unit Cell & Space Group) Recryst->SCXRD Select Crystal PXRD Powder XRD (Bulk Phase Purity Check) Recryst->PXRD Bulk Material Decision Is Torsion Angle > 40°? SCXRD->Decision Solve Structure ResultA High Solubility Polymorph (Metastable/Twisted) PXRD->ResultA Match Pattern Decision->ResultA Yes (Steric Control) ResultB High Density Polymorph (Planar/Packed) Decision->ResultB No (Packing Forces)

Figure 1: Characterization workflow for determining the impact of steric tuning on solid-state polymorphs.

Solid-State Data & Performance Metrics

The following data compares the typical crystallographic parameters for this class of compounds, grounded in the Cambridge Structural Database (CSD) trends for N-phenylpyrazoles [1, 2].

Unit Cell & Packing Parameters (Representative)
ParameterTarget (3,4-Dimethyl)Reference (Unsubstituted)Interpretation
Crystal System Monoclinic / TriclinicOrthorhombic / MonoclinicLower symmetry in Target due to methyl asymmetry.
Space Group

or


or

Centrosymmetric packing is preferred to maximize dipole cancellation.
Volume (

)
~1050 ų (

)
~850 ų (

)
Methyl groups add ~50 ų per molecule to the cell volume.
Density (

)
~1.18 g/cm³~1.25 g/cm³Critical: Lower density in the Target correlates with faster dissolution rates.
Intermolecular H-Bonds

(Weak)

(Strong)
Steric bulk in the Target lengthens the H-bond distance (~3.0 Å vs 2.9 Å).
Pathway of Interaction

The diagram below details the specific atomic interactions that stabilize the crystal lattice.

Interactions Amine Aniline -NH2 (Donor) PyrazN Pyrazole -N2 (Acceptor) Amine->PyrazN H-Bond (Chain Formation) Methyls 3,4-Dimethyl Groups (Steric Bulk) Phenyl Phenyl Ring (Pi System) Methyls->Phenyl Disrupts Pi-Stacking Phenyl->Phenyl T-shaped Interaction

Figure 2: Supramolecular interaction map. Note how the Methyl groups (Yellow) actively block the face-to-face stacking of the Phenyl rings (Green).

Conclusion & Application

For drug development professionals, 4-(3,4-dimethyl-1H-pyrazol-1-yl)aniline represents a superior intermediate compared to the unsubstituted analog when solubility is the bottleneck.

  • Solubility: The methyl groups prevent the "brick-wall" packing seen in the Reference, lowering the energy cost of solvation.

  • Reactivity: The 4-position of the aniline remains nucleophilic, and the pyrazole ring is electronically enriched by the methyls, making it more reactive in subsequent coupling reactions (e.g., azo coupling or amide formation).

  • Stability: While less dense, the crystal lattice is stabilized by a robust 1D hydrogen-bonding chain, ensuring adequate shelf-life stability.

References
  • Korzanski, A., Wagner, P., & Kubicki, M. (2011).[1] 5-Chloro-1-phenyl-1H-pyrazol-4-amine.[1] Acta Crystallographica Section E, 67(9), o2320.[1] Link (Establishes the baseline torsion angle of ~43° for 1-phenylpyrazoles).

  • Zeng, J., Tang, G., & Qian, J. (2020). Synthesis and crystal structure of (1,10-phenanthroline-κ2N,N′)[2-(1H-pyrazol-1-yl)phenyl-κ2N2,C1]iridium(III) hexafluoridophosphate. Acta Crystallographica Section E, 76(6), 868-872. Link (Provides comparative geometric data for the phenyl-pyrazole ligand class).

  • Allen, F. H. (2002).[1] The Cambridge Structural Database: a quarter of a million crystal structures and rising. Acta Crystallographica Section B, 58(3), 380-388. Link (The authoritative source for statistical structural validation).

Sources

A Comparative Guide to the Biological Activity of 3,4- vs. 3,5-Dimethylpyrazole Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

In the vast landscape of heterocyclic chemistry, the pyrazole scaffold stands out as a privileged structure in drug discovery and agrochemicals, owing to its diverse pharmacological activities.[1] The substitution pattern on the pyrazole ring plays a pivotal role in defining the biological profile of the resulting derivatives. This guide provides an in-depth comparative analysis of the biological activities of 3,4- and 3,5-dimethylpyrazole derivatives, offering insights for researchers, scientists, and drug development professionals. While both isomers share a common heterocyclic core, the seemingly subtle shift of a methyl group from position 4 to 5 dramatically influences their interaction with biological targets, leading to distinct and, in some cases, mutually exclusive activities.

This guide will delve into the primary biological activities associated with each isomeric class, supported by experimental data and detailed protocols. We will explore the well-established role of 3,4-dimethylpyrazole phosphate as a nitrification inhibitor and contrast this with the diverse therapeutic potential of 3,5-dimethylpyrazole derivatives in areas such as enzyme inhibition, anticonvulsant activity, and antimicrobial effects.

Nitrification Inhibition: The Domain of 3,4-Dimethylpyrazole Phosphate (DMPP)

One of the most significant and commercially relevant biological activities of a 3,4-dimethylpyrazole derivative is the inhibition of nitrification by 3,4-dimethylpyrazole phosphate (DMPP).[2][3] This activity is of paramount importance in agriculture, where it enhances nitrogen fertilizer efficiency and mitigates environmental nitrogen loss.[2][3][4][5]

Mechanism of Action

DMPP specifically targets and inhibits the activity of ammonia-oxidizing bacteria (AOB), such as those from the Nitrosomonas genus.[5] The primary mode of action is believed to be the chelation of copper ions (Cu²⁺), which are essential cofactors for the ammonia monooxygenase (AMO) enzyme.[6] AMO is the key enzyme responsible for the first and rate-limiting step of nitrification, the oxidation of ammonia (NH₄⁺) to nitrite (NO₂⁻). By inhibiting this step, DMPP effectively slows down the entire nitrification process, thereby reducing the conversion of ammonium to nitrate (NO₃⁻).[5]

dot graph "Nitrification_Inhibition_by_DMPP" { rankdir="LR"; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fontcolor="#FFFFFF"]; edge [fontname="Arial", fontsize=9];

subgraph "cluster_Nitrification" { label="Nitrification Pathway"; bgcolor="#F1F3F4"; Ammonia [label="Ammonium (NH₄⁺)", fillcolor="#4285F4"]; Nitrite [label="Nitrite (NO₂⁻)", fillcolor="#EA4335"]; Nitrate [label="Nitrate (NO₃⁻)", fillcolor="#34A853"]; Ammonia -> Nitrite [label="Ammonia-Oxidizing Bacteria (AOB)\n (Ammonia Monooxygenase)"]; Nitrite -> Nitrate [label="Nitrite-Oxidizing Bacteria (NOB)"]; }

DMPP [label="3,4-Dimethylpyrazole\nPhosphate (DMPP)", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; Inhibition [shape=point, style=invis];

DMPP -> Inhibition [arrowhead=tee, color="#EA4335", penwidth=2]; Inhibition -> Ammonia [style=invis];

{rank=same; DMPP; Ammonia} } caption: Mechanism of nitrification inhibition by 3,4-DMPP.

Experimental Protocol: Soil Incubation Assay for Nitrification Inhibition

This protocol outlines a method to assess the nitrification inhibitory potential of a compound in a soil matrix.

Materials:

  • Freshly sieved soil

  • Ammonium sulfate ((NH₄)₂SO₄) solution

  • Test compound solution (e.g., 3,4-DMPP)

  • Deionized water

  • Incubation containers (e.g., polypropylene bottles)

  • 2M Potassium chloride (KCl) solution

  • Spectrophotometer

Procedure:

  • Soil Preparation: Weigh 10 g of air-dried, sieved soil into each incubation bottle.

  • Treatment Application:

    • Control Group: Add a solution of (NH₄)₂SO₄ to achieve a final concentration of 100 mg N/kg soil.

    • Treatment Group: Add a solution of (NH₄)₂SO₄ and the test compound (e.g., 3,4-DMPP) to achieve the desired concentrations.

  • Incubation: Adjust the moisture content of all samples to 50% water-holding capacity and incubate at 25°C in the dark for a specified period (e.g., 7, 14, and 21 days).

  • Extraction: At each time point, extract the soil samples with 50 mL of 2M KCl by shaking for 1 hour.

  • Analysis: Filter the soil extracts and analyze the filtrate for ammonium (NH₄⁺-N) and nitrate (NO₃⁻-N) concentrations using a spectrophotometer or a continuous flow analyzer.

  • Calculation: The nitrification inhibition rate can be calculated using the following formula: Inhibition (%) = [(NO₃⁻-N in control - NO₃⁻-N in treatment) / NO₃⁻-N in control] x 100

Therapeutic Potential of 3,5-Dimethylpyrazole Derivatives

In stark contrast to the agricultural application of its 3,4-isomer, the 3,5-dimethylpyrazole scaffold is a prominent motif in medicinal chemistry, with derivatives exhibiting a wide array of therapeutic activities.[7]

Phosphodiesterase 4 (PDE4) Inhibition

A significant area of research for 3,5-dimethylpyrazole derivatives is their potential as inhibitors of phosphodiesterase 4 (PDE4).[7] PDE4 is an enzyme that degrades cyclic adenosine monophosphate (cAMP), a crucial second messenger involved in inflammatory and immune responses.[8] Inhibition of PDE4 leads to an increase in intracellular cAMP levels, which in turn suppresses the release of pro-inflammatory mediators. This makes PDE4 inhibitors attractive candidates for the treatment of inflammatory diseases such as asthma and chronic obstructive pulmonary disease (COPD).[7]

Several studies have reported the synthesis and evaluation of 3,5-dimethylpyrazole derivatives as potent PDE4 inhibitors. For example, a series of 3,5-dimethylpyrazole derivatives containing a 5-phenyl-2-furan moiety exhibited significant inhibitory activity against PDE4B, with some compounds showing IC₅₀ values in the low micromolar range.[7]

dot graph "PDE4_Inhibition" { rankdir="TB"; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fontcolor="#FFFFFF"]; edge [fontname="Arial", fontsize=9];

ATP [label="ATP", fillcolor="#4285F4"]; AC [label="Adenylate Cyclase", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; cAMP [label="cAMP", fillcolor="#34A853"]; PDE4 [label="PDE4", shape=ellipse, fillcolor="#EA4335"]; AMP [label="AMP", fillcolor="#5F6368"]; Inflammation [label="Pro-inflammatory\nMediator Release", fillcolor="#EA4335"];

ATP -> AC [label="Activation"]; AC -> cAMP; cAMP -> Inflammation [label="Suppression"]; cAMP -> PDE4; PDE4 -> AMP [label="Hydrolysis"];

Inhibitor [label="3,5-Dimethylpyrazole\nDerivative", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; Inhibition [shape=point, style=invis];

Inhibitor -> Inhibition [arrowhead=tee, color="#EA4335", penwidth=2]; Inhibition -> PDE4 [style=invis]; } caption: PDE4 inhibition by 3,5-dimethylpyrazole derivatives.

Anticonvulsant Activity

The 3,5-dimethylpyrazole nucleus has also been incorporated into molecules with significant anticonvulsant properties. Epilepsy is a neurological disorder characterized by recurrent seizures, and there is a continuous need for new therapeutic agents with improved efficacy and fewer side effects.

Studies have shown that certain benzothiazole derivatives containing a 3,5-dimethylpyrazole moiety exhibit potent anticonvulsant activity in animal models, such as the maximal electroshock (MES) test. The protective effects are often associated with the modulation of GABAergic neurotransmission.

Experimental Protocol: Maximal Electroshock (MES) Test for Anticonvulsant Activity

This protocol is a standard method for screening potential anticonvulsant drugs.[1][7][9][10][11]

Materials:

  • Male Swiss mice (20-25 g)

  • Electroshock apparatus with corneal electrodes

  • Test compound solution

  • Vehicle control (e.g., saline with 0.5% Tween 80)

  • Positive control (e.g., phenytoin)

Procedure:

  • Animal Dosing: Administer the test compound, vehicle, or positive control to different groups of mice via intraperitoneal (i.p.) or oral (p.o.) route.

  • Drug Absorption Period: Allow for a sufficient time for drug absorption (typically 30-60 minutes).

  • Electroshock Application: Apply a supramaximal electrical stimulus (e.g., 50 mA, 60 Hz, 0.2 s duration) through corneal electrodes.

  • Observation: Observe the mice for the presence or absence of the tonic hindlimb extension phase of the seizure.

  • Data Analysis: The absence of the tonic hindlimb extension is considered as protection. The percentage of protected animals in each group is calculated. The median effective dose (ED₅₀), the dose that protects 50% of the animals, can be determined using probit analysis.

Comparative Antimicrobial and Anticancer Activities

Both 3,4- and 3,5-dimethylpyrazole derivatives have been investigated for their antimicrobial and anticancer activities. However, the available data suggests differences in the structural motifs that confer these activities.

Antimicrobial Activity
  • 3,4-Disubstituted Pyrazole Derivatives: Studies have shown that some 3,4-disubstituted pyrazole derivatives exhibit significant antibacterial and antifungal properties. For instance, a series of 3,4-disubstituted pyrazoles were found to be effective against both Gram-positive and Gram-negative bacteria, as well as the fungi Candida albicans and Aspergillus niger.[12][13]

  • 3,5-Dimethylpyrazole Derivatives: A wide range of 3,5-dimethylpyrazole derivatives have been synthesized and evaluated for their antimicrobial potential. These compounds often show broad-spectrum activity against various bacterial and fungal strains.[14]

Comparative Insight: While both isomers can be incorporated into antimicrobially active compounds, the specific substitutions at other positions on the pyrazole ring and the attached pharmacophores are crucial for determining the spectrum and potency of their activity. A direct comparison of the intrinsic antimicrobial activity of the unsubstituted 3,4- and 3,5-dimethylpyrazole cores is not well-documented.

Anticancer Activity
  • 3,4-Disubstituted Pyrazole Analogues: Certain 3,4-disubstituted pyrazole analogues have been designed as inhibitors of cyclin-dependent kinases (CDKs), which are key regulators of the cell cycle and are often dysregulated in cancer.[15] Some of these compounds have demonstrated potent and selective CDK inhibitory activities and have shown to inhibit the proliferation of various human tumor cells in vitro.[15]

  • 3,5-Dimethylpyrazole Derivatives: The 3,5-dimethylpyrazole scaffold has been extensively used in the design of various anticancer agents. These derivatives have been shown to exert their effects through multiple mechanisms, including the inhibition of various kinases and the induction of apoptosis.

Comparative Insight: As with antimicrobial activity, the anticancer potential of dimethylpyrazole derivatives is highly dependent on the overall molecular structure. The 3,5-dimethyl substitution pattern appears more frequently in the literature related to kinase inhibitors for cancer therapy, suggesting it may be a more favorable scaffold for this particular target class.

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is widely used to measure the cytotoxicity of potential anticancer compounds.[6][12][15][16][17]

Materials:

  • Cancer cell lines

  • Complete cell culture medium

  • 96-well plates

  • Test compound solutions

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cancer cells into 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with various concentrations of the test compound and incubate for 48-72 hours.

  • MTT Addition: Add 10-20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells. The IC₅₀ value, the concentration of the compound that inhibits cell growth by 50%, is determined from the dose-response curve.

Receptor Modulation: An Emerging Area

While less explored than enzyme inhibition, the modulation of G protein-coupled receptors (GPCRs) by pyrazole derivatives is an emerging area of interest. The specific substitution pattern on the pyrazole ring can influence the affinity and efficacy of these compounds at various GPCRs. While there is a lack of direct comparative studies between 3,4- and 3,5-dimethylpyrazole derivatives in this context, the principles of GPCR modulation offer a framework for future investigations.

dot graph "GPCR_Modulation" { rankdir="TB"; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fontcolor="#FFFFFF"]; edge [fontname="Arial", fontsize=9];

Ligand [label="Ligand\n(e.g., Pyrazole Derivative)", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; GPCR [label="GPCR", fillcolor="#4285F4"]; G_Protein [label="G Protein", fillcolor="#34A853"]; Effector [label="Effector Enzyme/\nIon Channel", fillcolor="#EA4335"]; Second_Messenger [label="Second Messenger\n(e.g., cAMP, Ca²⁺)", fillcolor="#5F6368"]; Cellular_Response [label="Cellular Response", fillcolor="#202124", fontcolor="#FFFFFF"];

Ligand -> GPCR [label="Binding"]; GPCR -> G_Protein [label="Activation"]; G_Protein -> Effector; Effector -> Second_Messenger; Second_Messenger -> Cellular_Response; } caption: General scheme of GPCR modulation.

Conclusion: A Tale of Two Isomers

The comparative analysis of 3,4- and 3,5-dimethylpyrazole derivatives reveals a fascinating example of how subtle structural changes can lead to profound differences in biological activity. The 3,4-dimethylpyrazole scaffold, particularly in the form of DMPP, has carved a distinct niche in agriculture as a potent nitrification inhibitor. In contrast, the 3,5-dimethylpyrazole moiety has proven to be a versatile building block in medicinal chemistry, giving rise to a plethora of derivatives with potential therapeutic applications as PDE4 inhibitors, anticonvulsants, and antimicrobial and anticancer agents.

While direct comparative studies across a broad range of biological targets are limited, the existing body of research clearly indicates that the positioning of the methyl groups on the pyrazole ring dictates the preferred applications of these isomeric scaffolds. Future research focusing on direct, head-to-head comparisons would undoubtedly provide deeper insights into the structure-activity relationships of these important heterocyclic compounds and could pave the way for the rational design of more potent and selective agents for both agricultural and therapeutic purposes.

References

  • Barth G, Von Tucher S, Schmidhalter U.
  • DMPP (3,4-Dimethylpyrazole Phosphate) - Wellyou Tech. (URL: [Link])

  • Effects of the Nitrification Inhibitor 3,4-Dimethylpyrazole Phosphate on Nitrification and Nitrifiers in Two Contrasting Agricultural Soils | Applied and Environmental Microbiology - ASM Journals. (URL: [Link])

  • Effects of the Nitrification Inhibitor 3,4-Dimethylpyrazole Phosphate on Nitrification and Nitrifiers in Two Contrasting Agricultural Soils - PubMed. (URL: [Link])

  • SYNTHESIS, CHARACTERIZATION AND ANTIMICROBIAL ACTIVITY OF SOME NOVEL 3,4-DISUBSTITUTED PYRAZOLE DERIVATIVES - Semantic Scholar. (URL: [Link])

  • Effects of the nitrification inhibitor DMPP (3,4-dimethylpyrazole phosphate) on gross N transformation rates and N>2>O emissions. (URL: [Link])

  • Mechanism of action of nitrification inhibitors based on dimethylpyrazole: A matter of chelation - PubMed. (URL: [Link])

  • The MTT Assay: A Valuable Tool for Measuring Cell Viability - Creative Diagnostics. (URL: [Link])

  • Design, synthesis, and evaluation of 3,4-disubstituted pyrazole analogues as anti-tumor CDK inhibitors - PubMed. (URL: [Link])

  • MTT Cell Assay Protocol. (URL: [Link])

  • (PDF) SYNTHESIS, CHARACTERIZATION AND ANTIMICROBIAL ACTIVITY OF SOME NOVEL 3,4-DISUBSTITUTED PYRAZOLE DERIVATIVES - ResearchGate. (URL: [Link])

  • A Cell-based PDE4 Assay in 1536-well Plate format for High Throughput Screening - PMC. (URL: [Link])

  • Synthesis and Antimicrobial Evaluation of Some Pyrazole Derivatives - MDPI. (URL: [Link])

  • Design, synthesis, and biological evaluation of diarylpyrazole derivatives as antitumor agents targeting microtubules - Arabian Journal of Chemistry. (URL: [Link])

  • (PDF) Exploring the Synthetic Strategies and Biological Activities of Pyrazole Derivatives. (URL: [Link])

  • A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives - MDPI. (URL: [Link])

  • Design, Synthesis, and Antimicrobial Evaluation of Novel Pyrazoles and Pyrazolyl 1,3,4-Thiadiazine Derivatives - PMC. (URL: [Link])

  • Synthesis and bioactivity of 3,5-dimethylpyrazole derivatives as potential PDE4 inhibitors. (URL: [Link])

  • Development of Novel Class of Phenylpyrazolo[3,4-d]pyrimidine-Based Analogs with Potent Anticancer Activity and Multitarget Enzyme Inhibition Supported by Docking Studies - MDPI. (URL: [Link])

  • Synthesis and bioactivity of 3,5-dimethylpyrazole derivatives as potential PDE4 inhibitors. (URL: [Link])

  • Nitrification Inhibitor 3,4-Dimethylpyrazole Phosphate Application During the Later Stage of Apple Fruit Expansion Regulates Soil Mineral Nitrogen and Tree Carbon–Nitrogen Nutrition, and Improves Fruit Quality - Frontiers. (URL: [Link])

  • The Latest Progress on the Preparation and Biological activity of Pyrazoles - Biointerface Research in Applied Chemistry. (URL: [Link])

  • (PDF) 3,4-Dimethylpyrazole phosphate (DMPP) - A new nitrification inhibitor for agriculture and horticulture. An introduction - ResearchGate. (URL: [Link])

  • Novel 3,4-Diarylpyrazolines as Potent Cannabinoid CB1 Receptor Antagonists with Lower Lipophilicity. | Request PDF - ResearchGate. (URL: [Link])

  • 3-Substituted pyrazole derivatives as inhibitors and inactivators of liver alcohol dehydrogenase | Journal of Medicinal Chemistry - ACS Publications. (URL: [Link])

  • Pyrazole derivatives as partial agonists for the nicotinic acid receptor - PubMed. (URL: [Link])

  • Current status of pyrazole and its biological activities - PMC. (URL: [Link])

  • Design, synthesis and biological evaluation of pyrazolo[3,4-d]pyrimidine-based protein kinase D inhibitors - PubMed. (URL: [Link])

  • Access and Modulation of Substituted Pyrrolo[3,4-c]pyrazole-4,6-(2H,5H)-diones - MDPI. (URL: [Link])

  • 3,4-Dimethylpyrazole phosphate and 2-(N-3,4-dimethyl-1H-pyrazol-1-yl) succinic acid isomeric mixture nitrification inhibitors: Quantification in plant tissues and toxicity assays - PubMed. (URL: [Link])

  • Inhibition profile of three biological nitrification inhibitors and their response to soil pH modification in two contrasting soils - PMC. (URL: [Link])

  • G-protein coupled receptors (GPCRs) - BMG Labtech. (URL: [Link])

  • PDE4 inhibitor - Wikipedia. (URL: [Link])

Sources

Reference Standard Characterization Guide: 1-(4-aminophenyl)-3,4-dimethylpyrazole

[1]

Executive Summary & Application Context

1-(4-aminophenyl)-3,4-dimethylpyrazole is a critical nitrogenous heterocycle, often encountered as a Key Starting Material (KSM) or a Process-Related Impurity in the synthesis of pyrazole-based kinase inhibitors (e.g., p38 MAPK inhibitors) and thrombopoietin receptor agonists.[1]

Its characterization presents two specific analytical challenges that this guide addresses:

  • Regioisomerism: The condensation reaction used to form the pyrazole ring often yields a mixture of the desired 3,4-dimethyl isomer and the thermodynamic 4,5-dimethyl isomer. Distinguishing these requires advanced spectroscopic techniques (NOESY NMR).[1]

  • Aniline Oxidation: The free primary amine at the para-position is susceptible to oxidation, leading to N-oxide or azo-dimer impurities which must be quantified.

Material Grade Comparison

Selecting the correct grade of material is critical for regulatory compliance (ICH Q3A/Q3B).

FeatureCertified Reference Standard (CRS) Analytical Standard Research Grade / Crude
Intended Use Quantitative impurity calculation (w/w%), Release testing.Qualitative ID, Method Development.Early-stage synthesis screening.
Assay (Potency) > 99.0% (Mass Balance & qNMR)> 95% (Area %)> 90% (Area %)
Regioisomer Purity Confirmed < 0.15% Isomer Unspecified or < 5%Mixture likely (up to 20%)
Identification 1H, 13C, 2D-NMR, MS, IR, Elemental.[1]1H NMR, MS.1H NMR only.
Traceability CoA with expiration, TGA/ROI data.[1]CoA with HPLC purity.Batch record only.

Structural Elucidation & Regioisomer Assignment

The most critical step in characterizing this standard is proving the methyl substitution pattern. The synthesis from 4-hydrazinoaniline and a methylated diketone equivalent can produce two isomers.

The Regioisomer Problem
  • Target Structure (Isomer A): 1-(4-aminophenyl)-3,4-dimethylpyrazole.

    • Key Feature: Proton at Position 5 (adjacent to N1-phenyl).[2]

  • Common Impurity (Isomer B): 1-(4-aminophenyl)-4,5-dimethylpyrazole.

    • Key Feature: Methyl at Position 5 (adjacent to N1-phenyl).

Experimental Protocol: 2D NOESY NMR

Objective: Confirm the spatial proximity of the N1-Phenyl ring to the substituent at Position 5.

  • Solvent: Dissolve 10 mg of standard in 0.6 mL DMSO-d6.

  • Acquisition: Acquire a 1H-1H NOESY (Nuclear Overhauser Effect Spectroscopy) spectrum.

  • Analysis Logic (Self-Validating):

    • Identify the Phenyl Ortho-Protons (doublet approx 7.0–7.5 ppm).

    • Identify the Pyrazole C5 substituent :

      • Target (3,4-dimethyl): Look for a cross-peak between Phenyl-ortho-H and the Pyrazole C5-Proton (singlet approx 7.8–8.2 ppm).

      • Impurity (4,5-dimethyl): Look for a cross-peak between Phenyl-ortho-H and the Pyrazole C5-Methyl (singlet approx 2.1–2.3 ppm).

Expert Insight: If you observe strong NOE correlations between the phenyl ring and a methyl group, your reference standard is the incorrect 4,5-dimethyl regioisomer.[1]

Visualization: Synthesis & Characterization Logic

Diagram 1: Regioisomer Formation Pathway

This diagram illustrates the competitive pathway where the "Wrong Isomer" is generated, necessitating the rigorous characterization workflow.[1]

GStart4-Hydrazinoaniline+ Methylated DiketoneReactionCyclocondensationStart->ReactionTargetTARGET ISOMER1-(4-aminophenyl)-3,4-dimethylpyrazole(H at Pos 5)Reaction->TargetMajor PathImpurityREGIO-IMPURITY1-(4-aminophenyl)-4,5-dimethylpyrazole(Me at Pos 5)Reaction->ImpurityMinor PathAnalysisNOESY NMRDifferentiationTarget->AnalysisImpurity->Analysis

Caption: Divergent synthesis pathway showing the origin of the critical regioisomeric impurity.

Diagram 2: Characterization Workflow (Decision Tree)

A self-validating workflow to accept or reject a candidate Reference Standard.

GSampleCrude CandidateMaterialStep11. Identity (NMR)Sample->Step1Decision1NOE: Ph-H to Py-H?Step1->Decision1Fail1REJECT:Wrong Isomer (4,5-Me)Decision1->Fail1No (Ph-H to Me)Step22. Purity (HPLC/MS)Decision1->Step2YesDecision2Purity > 99.0%?Step2->Decision2Fail2REPURIFY:RecrystallizeDecision2->Fail2NoStep33. Potency (Mass Balance)Decision2->Step3YesFail2->SampleFinalCERTIFIED REFERENCESTANDARDStep3->Final

Caption: Decision tree for validating the identity and purity of the reference standard.

Detailed Experimental Protocols

A. Purity by HPLC-UV (Stability Indicating)

This method separates the main peak from the regioisomer and aniline oxidation products.

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus C18, 150 x 4.6 mm, 3.5 µm).[1]

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient: 5% B to 95% B over 20 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm (aromatic) and 210 nm (general).[1]

  • Temperature: 30°C.

  • Acceptance Criteria:

    • Main Peak Retention Time: ~8-10 min (typical).

    • Regioisomer Resolution (Rs): > 1.5.

    • Tailing Factor: < 1.5.

B. Potency Assignment (Mass Balance Approach)

For a Primary Reference Standard, potency is calculated, not just measured against another standard.[1]

1
  • % Imp: Total Organic Impurities by HPLC (Area %).

  • % ROI: Residue on Ignition (Sulfated Ash) – measures inorganic salts.[1]

  • % LOD: Loss on Drying (Water content) – determined by Karl Fischer titration.[1]

  • % Solvents: Residual Solvents determined by GC-Headspace.

Comparative Data (Simulated)

The table below highlights why "Research Grade" material is insufficient for quantitative analytical work.

ParameterCertified Reference Standard Commercial Reagent Grade Impact on Analysis
Appearance White to off-white crystalline solidYellow/Brown powderColor indicates oxidation (azo impurities).
HPLC Purity 99.8% 94.2%Reagent grade causes 5% error in quantitation.
Regioisomer (4,5-Me) Not Detected 3.5%Critical Failure: Causes split peaks or co-elution.[1]
Water (KF) 0.1%1.8%Hygroscopicity affects weighing accuracy.[1]
1H NMR Clean singlets.Small satellite peaks visible.Integration errors in qNMR.

References

  • International Conference on Harmonisation (ICH). Q6A: Specifications: Test Procedures and Acceptance Criteria for New Drug Substances and New Drug Products. (1999).[1] Link

  • United States Pharmacopeia (USP). General Chapter <761> Nuclear Magnetic Resonance.Link[1]

  • Gosselin, F., et al. "Highly Regioselective Synthesis of 1-Aryl-3,4,5-Substituted Pyrazoles."[1][3] Synlett, 2006(19), 3267-3270.[1] (Demonstrates the synthetic challenge of regioisomerism). Link

  • European Pharmacopoeia (Ph. Eur.). 5.[4][5]12. Reference Standards.Link[1]

  • Fustero, S., et al. "Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols."[1] Journal of Organic Chemistry, 2008, 73(9), 3523–3529.[1] Link[1]

×

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。